molecular formula C10H20O4 B010315 2,5,8,11-Tetraoxatetradec-13-ene CAS No. 19685-21-3

2,5,8,11-Tetraoxatetradec-13-ene

Cat. No.: B010315
CAS No.: 19685-21-3
M. Wt: 204.26 g/mol
InChI Key: QOQTULDKYFWBLQ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatetradec-13-ene is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
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InChI

InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QOQTULDKYFWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2066515
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Molecular Weight

204.26 g/mol
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CAS No.

19685-21-3
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 2,5,8,11-Tetraoxatetradec-13-ene (CAS No. 19685-21-3). This document collates available data on its physical and chemical characteristics, reactivity, and its utility in various high-technology fields, particularly in polymer science and pharmaceutical drug delivery systems.

Core Chemical and Physical Properties

This compound, also known as allyloxymethoxytriglycol, is a bifunctional molecule featuring a terminal allyl group and a polyethylene glycol (PEG) chain. This structure imparts both hydrophilicity, due to the tetraethylene glycol moiety, and a reactive handle for polymerization and bioconjugation through its alkene functionality.

Physical Properties

Quantitative physical data for this compound is not extensively reported in the literature. The following table summarizes the available data for the target compound and for a structurally related compound, Triethylene Glycol Monomethyl Ether, to provide a comparative reference.

PropertyThis compoundTriethylene Glycol Monomethyl Ether (for comparison)
CAS Number 19685-21-3[1][2]112-35-6[3]
Molecular Formula C10H20O4[1][2]C7H16O4[3]
Molecular Weight 204.27 g/mol [1]164.20 g/mol [3]
Appearance Colorless liquid[1]Colorless clear liquid[3]
Boiling Point 119 °C at 5 mmHg[1]248 °C (lit.)[3]
Melting Point <0 °CNot available
Density Not available1.05 g/mL (lit.)[3]
Refractive Index Not availablen20/D 1.44 (lit.)[3]
Flash Point 80 °CNot available
Purity ≥ 98% (GC)[1]≥ 98% (GC)[3]
Storage Temperature 2 - 8 °C[1]Room Temperature[3]
Spectral Data
SpectroscopyExpected Features for this compound
¹H NMR Signals corresponding to the terminal alkene protons (δ 5-6 ppm), the allyl methylene protons (δ ~4 ppm), the polyethylene glycol backbone protons (δ 3.5-3.7 ppm), and the terminal methyl protons (δ ~3.3 ppm).
¹³C NMR Resonances for the alkene carbons (δ 115-140 ppm), the various methylene carbons of the PEG chain (δ ~70 ppm), and the terminal methyl carbon (δ ~59 ppm).
IR Spectroscopy Characteristic peaks for C=C stretching of the alkene (~1645 cm⁻¹), C-H stretching of the alkene (~3080 cm⁻¹), C-H stretching of the alkyl chain (2850-3000 cm⁻¹), and strong C-O stretching of the ether linkages (1050-1150 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) at m/z 204.1362, with fragmentation patterns corresponding to the loss of ethylene glycol units and cleavage of the allyl group.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its terminal allyl group. This alkene functionality can participate in a variety of addition reactions, making it a valuable monomer in polymerization and a useful building block in organic synthesis. The ether linkages in the PEG backbone are generally stable but can be cleaved under harsh acidic conditions.

Reactivity of the Allyl Group

The terminal double bond can undergo several key transformations:

  • Polymerization: The allyl group can participate in free-radical or transition-metal-catalyzed polymerization to form polymers with a PEG side chain.

  • Thiol-ene "Click" Reaction: The alkene readily reacts with thiols in the presence of a radical initiator or UV light to form thioether linkages. This is a highly efficient and orthogonal reaction, making it suitable for bioconjugation.

  • Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst can be used to introduce silane functionality.

  • Epoxidation: The double bond can be converted to an epoxide using peroxy acids, providing a new reactive site.

Synthesis of this compound

A general method for the synthesis of allyl-terminated PEG ethers is the Williamson ether synthesis. This involves the deprotonation of the terminal hydroxyl group of a PEG chain followed by nucleophilic substitution with an allyl halide.

This protocol is a generalized procedure based on the synthesis of similar allyl polyethylene glycol monomethyl ethers.[4]

Materials:

  • Triethylene glycol monomethyl ether

  • A strong base (e.g., sodium hydride, sodium methoxide)

  • Allyl chloride or allyl bromide

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Quenching agent (e.g., water, ammonium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of triethylene glycol monomethyl ether in the anhydrous solvent.

  • Deprotonation: The base is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature) to form the alkoxide.

  • Allylation: Allyl halide is added dropwise to the reaction mixture. The reaction is then heated to a temperature between 45-85 °C and stirred for several hours (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

G Triethylene glycol monomethyl ether Triethylene glycol monomethyl ether Reaction Mixture Reaction Mixture Triethylene glycol monomethyl ether->Reaction Mixture Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Mixture Allyl halide Allyl halide Allyl halide->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching 1. Heat 2. Cool Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile molecule in several areas of research and development.

Polymer Synthesis

As a monomer, it is used in the synthesis of various polymers. The incorporation of this molecule introduces flexible, hydrophilic PEG side chains, which can enhance the properties of the resulting polymer, such as increased water solubility, flexibility, and biocompatibility.[1] These polymers find applications in coatings, packaging, and automotive industries.[1]

Surfactant and Emulsifier Formulation

The amphiphilic character of this compound makes it an effective component in the formulation of surfactants and emulsifiers.[1] It can be used to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous media, which is beneficial in cosmetics, pharmaceuticals, and agrochemical formulations.[1]

Drug Delivery Systems

In the field of drug development, PEGylation (the attachment of PEG chains) is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. This compound can be used as a PEGylating agent. Its terminal allyl group allows for its conjugation to drug molecules, proteins, or nanoparticle surfaces. The PEG chain can help to:

  • Increase solubility: Enhance the water solubility of hydrophobic drugs.

  • Prolong circulation time: The hydrophilic PEG chain creates a "stealth" effect, reducing clearance by the reticuloendothelial system.

  • Improve stability: Protect the drug from enzymatic degradation.

A common application is in the formation of PEGylated liposomes or nanoparticles for targeted drug delivery. The allyl group can be functionalized and then attached to the surface of these delivery vehicles.

This is a conceptual workflow illustrating how this compound could be used to prepare PEGylated liposomes.

  • Functionalization of this compound: The terminal allyl group is first converted to a functional group suitable for conjugation to a lipid, for example, a thiol via a thiol-ene reaction.

  • Lipid Conjugation: The functionalized PEG derivative is then conjugated to a lipid anchor, such as a maleimide-functionalized phospholipid.

  • Liposome Formulation: The PEG-lipid conjugate is mixed with other lipids (e.g., phospholipids, cholesterol) and a drug to be encapsulated.

  • Liposome Formation: The lipid mixture is hydrated to form liposomes, often using techniques like thin-film hydration followed by sonication or extrusion to control the size of the vesicles.

  • Purification: The resulting PEGylated liposomes are purified to remove unencapsulated drug and other reagents.

G cluster_0 PEG-Lipid Conjugate Synthesis cluster_1 Liposome Formulation This compound This compound Functionalization Functionalization (e.g., Thiol-ene) This compound->Functionalization Functionalized PEG Functionalized PEG Functionalization->Functionalized PEG Conjugation Conjugation Functionalized PEG->Conjugation Lipid Anchor Lipid Anchor Lipid Anchor->Conjugation PEG-Lipid Conjugate PEG-Lipid Conjugate Conjugation->PEG-Lipid Conjugate Mixing Mixing PEG-Lipid Conjugate->Mixing Lipids Lipids Lipids->Mixing Drug Drug Drug->Mixing Hydration & Sonication/Extrusion Hydration & Sonication/Extrusion Mixing->Hydration & Sonication/Extrusion Purification Purification Hydration & Sonication/Extrusion->Purification PEGylated Liposomes PEGylated Liposomes Purification->PEGylated Liposomes

References

An In-Depth Technical Guide to the Synthesis of Allyloxymethoxytriglycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyloxymethoxytriglycol, a heterobifunctional molecule with applications in drug development and material science. The synthesis pathway, detailed experimental protocols, and relevant quantitative data are presented to enable its preparation and use in various research and development settings.

Introduction

Allyloxymethoxytriglycol, also known as triethylene glycol allyl methyl ether, is a derivative of triethylene glycol featuring both an allyl ether and a methyl ether terminal group. This unique structure allows for subsequent chemical modifications. The allyl group can participate in various reactions, including thiol-ene chemistry, polymerization, and epoxidation, while the methoxy group provides stability and modifies the molecule's polarity. These characteristics make it a valuable building block in the synthesis of more complex molecules, such as bioconjugates, hydrogels, and drug delivery systems.

Synthesis Pathway

The primary and most efficient method for synthesizing allyloxymethoxytriglycol is the Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the alkoxide is generated from triethylene glycol monomethyl ether, which then acts as a nucleophile to displace a halide from an allyl halide.

The overall reaction is as follows:

Triethylene Glycol Monomethyl Ether + Allyl Halide → Allyloxymethoxytriglycol + Salt

A strong base, such as potassium metal or sodium hydride, is required to deprotonate the terminal hydroxyl group of the triethylene glycol monomethyl ether, thereby forming the reactive alkoxide intermediate.

Quantitative Data

The synthesis of allyloxymethoxytriglycol via the Williamson ether synthesis is a high-yielding reaction. The following table summarizes the key quantitative data reported for this synthesis.

ParameterValueReference
Starting Material 1Triethylene Glycol Monomethyl Ether[1]
Starting Material 2Allyl Chloride[1]
BasePotassium Metal[1]
SolventTetrahydrofuran (THF)[1]
Yield74%[1]
Boiling Point97°C - 100°C at 2 mmHg[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of allyloxymethoxytriglycol, based on established literature procedures.[1]

Materials:

  • Triethylene glycol monomethyl ether

  • Allyl chloride

  • Potassium metal

  • Anhydrous, peroxide-free tetrahydrofuran (THF)

  • Distilled water

  • Saturated salt water (brine)

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A 2000 mL three-neck flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a dry nitrogen inlet.

  • Initial Charge: The flask is charged with 540 mL of dried, peroxide-free tetrahydrofuran and 21.5 g of potassium metal.

  • Formation of the Alkoxide: 88.4 mL of triethylene glycol monomethyl ether is added dropwise to the stirred mixture. The reaction is allowed to proceed until all the potassium metal has completely reacted, indicating the formation of the potassium alkoxide.

  • Allylation: 48.6 mL of allyl chloride is then added dropwise to the mixture at a rate that maintains a gentle reflux.

  • Work-up: After the reaction is complete, 500 mL of distilled water is added to dissolve the precipitated potassium chloride salt.

  • Extraction: The organic layer (tetrahydrofuran) is separated and washed with a saturated salt water solution to remove any unreacted alcohol.

  • Solvent Removal: The resulting product in the tetrahydrofuran layer is collected, and the tetrahydrofuran is removed using a water aspirator or rotary evaporator.

  • Purification: The crude product is then purified by distillation at reduced pressure. The fraction boiling at 97°C - 100°C at 2 mmHg is collected, yielding 75.5 g (74% yield) of pure triethylene glycol allyl methyl ether (allyloxymethoxytriglycol).

Mandatory Visualizations

Diagram of the Synthesis Pathway:

Synthesis_Pathway TEG_MME Triethylene Glycol Monomethyl Ether Alkoxide Potassium Alkoxide Intermediate TEG_MME->Alkoxide + K K Potassium Metal (K) K->Alkoxide Product Allyloxymethoxytriglycol Alkoxide->Product + Allyl Chloride Allyl_Cl Allyl Chloride Allyl_Cl->Product KCl Potassium Chloride (KCl)

Caption: Williamson ether synthesis of allyloxymethoxytriglycol.

Experimental Workflow Diagram:

Experimental_Workflow A Charge THF and Potassium Metal into Reaction Flask B Add Triethylene Glycol Monomethyl Ether Dropwise A->B C Allow Complete Reaction to Form Alkoxide B->C D Add Allyl Chloride Dropwise (Maintain Gentle Reflux) C->D E Quench with Water to Dissolve Salt D->E F Separate Organic Layer E->F G Wash with Brine F->G H Remove THF (Solvent) G->H I Purify by Vacuum Distillation H->I J Collect Pure Allyloxymethoxytriglycol I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-Depth Technical Guide to the Solubility of Allyloxymethoxytriglycol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Allyloxymethoxytriglycol, also known as Tri(ethylene glycol) monoallyl monomethyl ether. Due to the limited availability of direct experimental data for Allyloxymethoxytriglycol, this guide leverages solubility data from its close structural analog, Triethylene glycol monomethyl ether, to infer its solubility profile in a range of common organic solvents. This approach is based on the principle that minor structural modifications, such as the substitution of a terminal hydrogen with an allyl group, often result in comparable solubility behavior in various organic media.

Inferred Solubility of Allyloxymethoxytriglycol in Organic Solvents

The following table summarizes the miscibility of Triethylene glycol monomethyl ether in various organic solvents. It is highly probable that Allyloxymethoxytriglycol exhibits a similar solubility profile.

Organic SolventChemical FormulaPolarityInferred Miscibility of Allyloxymethoxytriglycol
AcetoneC₃H₆OPolar aproticCompletely Miscible[1]
BenzeneC₆H₆NonpolarCompletely Miscible[1]
Carbon TetrachlorideCCl₄NonpolarCompletely Miscible[1]
Ethyl Ether(C₂H₅)₂ONonpolarCompletely Miscible[1]
HeptaneC₇H₁₆Nonpolar1.5 wt%[1]
MethanolCH₃OHPolar proticCompletely Miscible[1]

Note: The complete miscibility of Triethylene glycol monomethyl ether in polar solvents like acetone and methanol, as well as in nonpolar solvents like benzene and ethyl ether, suggests that Allyloxymethoxytriglycol is a versatile solvent compatible with a wide range of organic compounds.[2] Its limited solubility in the nonpolar alkane, heptane, is also a key characteristic.

Experimental Protocol for Determining Liquid-Liquid Miscibility

This section outlines a general experimental procedure to qualitatively and quantitatively determine the miscibility of a liquid, such as Allyloxymethoxytriglycol, with various organic solvents.

Objective:

To determine the miscibility of a test liquid in selected organic solvents at ambient temperature.

Materials:
  • Test liquid (Allyloxymethoxytriglycol)

  • A range of organic solvents (e.g., acetone, ethanol, toluene, hexane, ethyl acetate, dichloromethane)

  • Graduated cylinders or pipettes

  • Test tubes with stoppers

  • Vortex mixer

  • Safety goggles, lab coat, and appropriate gloves

Procedure:

Part 1: Qualitative Miscibility Assessment

  • Preparation: Label a series of clean, dry test tubes, one for each organic solvent to be tested.

  • Solvent Addition: Add 2 mL of a specific organic solvent to its corresponding labeled test tube.

  • Test Liquid Addition: Add 2 mL of Allyloxymethoxytriglycol to the same test tube.

  • Mixing: Securely stopper the test tube and shake it vigorously for 10-15 seconds. A vortex mixer can be used for more thorough mixing.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe the contents.

    • Miscible: If the mixture remains a single, clear phase with no visible separation or cloudiness, the liquids are miscible.

    • Immiscible: If two distinct layers form, the liquids are immiscible.

    • Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids are partially miscible.

  • Record Results: Record your observations for each solvent.

Part 2: Quantitative Determination (for partially or immiscible liquids)

This part of the protocol is more advanced and aims to determine the concentration of the test liquid in each phase at equilibrium. Techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are typically employed.

  • Sample Preparation: Prepare a mixture of the test liquid and the solvent in known proportions (e.g., 1:1 by volume) in a sealed container.

  • Equilibration: Agitate the mixture for an extended period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until clear separation of the two phases is observed.

  • Sampling: Carefully extract a sample from each of the two layers using a syringe or pipette.

  • Analysis: Analyze the composition of each phase using a suitable analytical technique (e.g., GC, HPLC) to determine the concentration of the test liquid in each solvent layer.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the qualitative miscibility testing protocol described above.

experimental_workflow start Start prep Prepare Labeled Test Tubes start->prep add_solvent Add 2 mL of Organic Solvent prep->add_solvent add_test_liquid Add 2 mL of Allyloxymethoxytriglycol add_solvent->add_test_liquid mix Stopper and Shake Vigorously add_test_liquid->mix observe Observe Mixture After 5 Minutes mix->observe decision Single Clear Phase? observe->decision miscible Record as Miscible decision->miscible Yes immiscible_partial Two Layers or Cloudy? decision->immiscible_partial No end End miscible->end immiscible Record as Immiscible immiscible_partial->immiscible Two Layers partial Record as Partially Miscible immiscible_partial->partial Cloudy immiscible->end partial->end

Caption: A flowchart of the qualitative liquid-liquid miscibility experimental protocol.

References

Spectroscopic Profile of a Cathinone Derivative: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The spectroscopic data presented in this document is for the compound 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) , a structural analog of 1-(2-fluorophenyl)-2-(methylamino)propan-1-one (CAS 19685-21-3). The CAS number 19685-21-3 has been associated with multiple chemical structures in various databases. Due to a lack of publicly available, comprehensive spectroscopic data for 1-(2-fluorophenyl)-2-(methylamino)propan-1-one, the data for its close analog is provided as a reference. Researchers should be aware that the difference in the fluorine substitution position (ortho- vs. para-) and the alkyl chain length will result in variations in the actual spectroscopic values.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectroscopic characteristics of a representative synthetic cathinone. The information includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.17m-2H, Aromatic
7.45m-2H, Aromatic
5.26t5.31H, CH
2.56s-3H, N-CH₃
1.90-1.98m-1H, CH₂
1.78-1.87m-1H, CH₂
1.26-1.38m-1H, CH₂
1.02-1.15m-1H, CH₂
0.78t7.33H, CH₃
9.59bs-2H, N-H

Table 2: ¹³C NMR Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
195.31-C=O
167.55, 165.02254.4C-F
132.47, 132.379.8Aromatic CH
131.30-Aromatic C
116.53, 116.5122.1Aromatic CH
62.31-CH
31.98-CH₂
31.78-CH₂
17.54-N-CH₃
14.10-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

Wavenumber (cm⁻¹)Description
1690C=O stretching
1598C-C aromatic ring stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one

m/zIon
210[M+H]⁺
123[Fragment]
95[Fragment]
86[Base Peak]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of synthetic cathinones. These methods are based on established procedures for the characterization of novel psychoactive substances.[1][2]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, the KBr pellet method can be used.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or KBr pellet.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[2]

  • GC-MS Analysis:

    • Chromatographic Separation: Use a capillary column suitable for the analysis of semi-volatile organic compounds. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature.

    • Ionization: Electron Ionization (EI) is commonly used for GC-MS.

    • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-500).

  • LC-MS Analysis:

    • Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for cathinone analysis.

    • Mass Analysis: Can be performed using various types of mass analyzers, such as a quadrupole, ion trap, or time-of-flight (TOF).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Comparison with spectral libraries can aid in identification.[2]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_report Output Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS, LC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Report Structure->Report Purity->Report

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Stability of 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8,11-Tetraoxatetradec-13-ene is a molecule of interest in various fields, including polymer chemistry and drug delivery, due to its combination of hydrophilic poly(ethylene glycol) (PEG)-like ether linkages and a reactive terminal vinyl group. Understanding the thermal stability of this compound is crucial for determining its processing parameters, storage conditions, and performance in high-temperature applications. This technical guide outlines a proposed methodology for the comprehensive evaluation of the thermal stability of this compound using standard thermal analysis techniques.

Proposed Experimental Protocols

To thoroughly characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperatures and kinetics of this compound.

Methodology:

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: A sample of 5-10 mg of this compound is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the effect of oxygen on the degradation process. The gas flow rate should be maintained at a constant level, typically 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to allow for kinetic analysis of the decomposition process using models such as the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will be analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the residual mass at the end of the experiment.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the liquid sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample to a temperature above its expected decomposition temperature (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool the sample back to the starting temperature.

    • A second heating scan is often performed to observe any changes in the material's properties after the initial thermal cycle.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will be analyzed to identify endothermic and exothermic peaks associated with thermal events. The enthalpy changes (ΔH) for these events can be calculated from the peak areas.

Data Presentation

The quantitative data obtained from the TGA and DSC experiments should be summarized in a clear and concise table for easy comparison and interpretation.

Thermal PropertyTGA (Inert Atmosphere)TGA (Oxidative Atmosphere)DSC (Inert Atmosphere)
Onset Decomposition Temp. (Tonset, °C)ValueValueValue
Peak Decomposition Temp. (Tpeak, °C)ValueValueValue
Mass Loss at Stage 1 (%)ValueValue-
Mass Loss at Stage 2 (%)ValueValue-
Residual Mass at 600°C (%)ValueValue-
Enthalpy of Decomposition (ΔHd, J/g)--Value

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the functional groups present (ether linkages and a terminal vinyl group), a plausible radical chain mechanism can be proposed:

  • Initiation: The initial step is likely the homolytic cleavage of a C-O or C-C bond at the weakest point in the molecule, which would be accelerated at elevated temperatures. The C-O bonds in the ether linkages are susceptible to cleavage, forming radical species.

  • Propagation: The initial radicals can then propagate through a series of reactions, including:

    • Hydrogen Abstraction: A radical can abstract a hydrogen atom from another molecule, creating a new radical and a stable molecule.

    • β-Scission: Radicals can undergo cleavage at the β-position, leading to the formation of smaller, volatile molecules such as formaldehyde, acetaldehyde, and other aldehydes, as well as unsaturated species. The polyether chain can effectively "unzip" through this process.

  • Vinyl Group Reactions: The terminal vinyl group can undergo several reactions at high temperatures, including:

    • Polymerization: Radical-initiated polymerization of the vinyl group could lead to the formation of higher molecular weight oligomers or polymers, which would then degrade at even higher temperatures.

    • Elimination Reactions: The allyl ether linkage may undergo specific rearrangement and elimination reactions.

  • Termination: The radical chain reactions terminate through the combination or disproportionation of two radical species.

The following diagram illustrates a simplified, hypothetical decomposition pathway.

G cluster_main Hypothetical Thermal Decomposition of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_vinyl Vinyl Group Reactions cluster_termination Termination A This compound B Homolytic Bond Cleavage (C-O or C-C) A->B Heat C Primary Radicals B->C D β-Scission C->D E Hydrogen Abstraction C->E H Radical Polymerization C->H J Radical Combination/ Disproportionation C->J F Volatile Products (e.g., Formaldehyde, Acetaldehyde) D->F G Secondary Radicals D->G E->G G->J I Higher MW Oligomers/Polymers H->I K Stable End Products J->K

Caption: A simplified diagram of the proposed thermal decomposition pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its successful application. Although specific experimental data is currently lacking, the combination of TGA and DSC, as outlined in this guide, provides a robust framework for its determination. The proposed decomposition pathway, involving radical chain reactions of the polyether backbone and reactions of the terminal vinyl group, offers a chemically plausible model for understanding its degradation behavior. Experimental validation of these proposed methods and mechanisms is essential for a complete understanding of the thermal properties of this compound.

In-depth Technical Guide: The Discovery and History of Allyloxymethoxytriglycol

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that "Allyloxymethoxytriglycol" is not a recognized chemical compound. No records of its discovery, synthesis, history, or any associated research were found.

The search for this compound across various scientific and patent databases yielded no direct matches. The components of the name—"allyloxy," "methoxy," and "triglycol"—suggest a potential chemical structure, but no such molecule is described or indexed under this name in the current body of scientific knowledge.

It is possible that "Allyloxymethoxytriglycol" may be a highly specific or internal research codename, a trade name not widely disclosed, or a misnomer of a different, recognized compound. The provided search results identified related but distinct molecules, such as:

  • Allyl Glycidyl Ether: A compound used in the synthesis of other chemicals.[1]

  • 1,2,3-trimethoxy-5-allylbenzene (Elemicin): A natural compound found in certain plants with insecticidal properties.[2]

  • 1-ALLYLOXY-3-METHOXY-ANTHRAQUINONE: A rare chemical offered for early discovery research.[3]

These related compounds, while sharing some structural motifs suggested by the queried name, are chemically distinct and do not correspond to "Allyloxymethoxytriglycol."

Due to the absence of any data, a technical guide on the discovery, history, experimental protocols, and signaling pathways of "Allyloxymethoxytriglycol" cannot be constructed. No quantitative data is available to be summarized, and no experimental workflows or signaling pathways involving this compound have been described.

Therefore, the core requirements of the request, including data presentation in tables and the creation of Graphviz diagrams, cannot be fulfilled. Should "Allyloxymethoxytriglycol" be a proprietary or otherwise non-publicly documented compound, information would be restricted to internal documentation of the discovering entity.

References

Quantum Chemical Calculations for 2,5,8,11-Tetraoxatetradec-13-ene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,5,8,11-Tetraoxatetradec-13-ene

This compound, also known as Allyloxymethoxytriglycol, is a molecule with a polyether chain and a terminal allyl group.[1][2] Its structure suggests its utility as a monomer in polymer synthesis and as a component in the formulation of surfactants and emulsifiers.[1] The ether linkages contribute to its solubility and stability, making it a candidate for applications in cosmetics, pharmaceuticals, and agrochemicals.[1] Understanding the molecule's electronic structure, conformational landscape, and reactivity through quantum chemical calculations can provide invaluable insights for its application and for the design of new materials.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number19685-21-3[1][3][4]
Molecular FormulaC10H20O4[1][4]
Molecular Weight204.27 g/mol [1][4]
AppearanceColorless liquid[1]
Boiling Point119 °C @ 5 mmHg[1][4]
Density0.98 g/cm³[4]
Flash Point80 °C[4]

Methodological Approach to Quantum Chemical Calculations

The following sections detail a standard workflow for conducting quantum chemical calculations on a flexible molecule like this compound.

Computational Workflow

The process begins with building the initial molecular structure and proceeds through conformational analysis, geometry optimization, and the calculation of various molecular properties.

G cluster_0 Initial Setup cluster_1 Geometry Optimization cluster_2 Property Calculations cluster_3 Data Analysis mol_build 1. Molecular Structure Building conf_search 2. Conformational Search mol_build->conf_search Initial 3D coordinates low_level_opt 3. Low-Level Optimization (e.g., PM7) conf_search->low_level_opt Multiple conformers high_level_opt 4. High-Level Optimization (DFT) low_level_opt->high_level_opt Lowest energy conformers freq_calc 5. Frequency Analysis high_level_opt->freq_calc Optimized geometry electronic_prop 6. Electronic Properties high_level_opt->electronic_prop Final geometry for single-point calculations freq_calc->electronic_prop Thermodynamic data spectral_prop 7. Spectroscopic Properties electronic_prop->spectral_prop data_analysis 8. Analysis and Visualization spectral_prop->data_analysis

Caption: Computational workflow for quantum chemical calculations.

Experimental Protocols

2.2.1. Molecular Structure Building and Conformational Analysis

  • Initial Structure Generation : The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search : Due to the molecule's flexibility, a conformational search is crucial. This can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

2.2.2. Geometry Optimization and Frequency Analysis

  • Low-Level Optimization : The lowest energy conformers from the search are then optimized using a semi-empirical method (e.g., PM7) to refine their geometries.

  • High-Level Optimization : The most stable conformers are further optimized using Density Functional Theory (DFT). A common choice is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory as the final optimization. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic data.

2.2.3. Calculation of Molecular Properties

  • Electronic Properties : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

  • Spectroscopic Properties : Theoretical vibrational (IR) and NMR spectra are calculated to aid in the interpretation of experimental data.

Hypothetical Quantum Chemical Data

The following tables present hypothetical data that could be obtained from the calculations described above.

Table 2: Calculated Thermodynamic Properties (Hypothetical)

ParameterValue
Zero-point energyValue kcal/mol
EnthalpyValue Hartrees
Gibbs Free EnergyValue Hartrees
EntropyValue cal/mol·K

Table 3: Calculated Electronic Properties (Hypothetical)

PropertyValue
HOMO EnergyValue eV
LUMO EnergyValue eV
HOMO-LUMO GapValue eV
Dipole MomentValue Debye

Table 4: Selected Calculated Vibrational Frequencies (Hypothetical)

Frequency (cm⁻¹)Assignment
~3080C-H stretch (allyl)
~2900C-H stretch (aliphatic)
~1645C=C stretch (allyl)
~1100C-O-C stretch (ether)

Logical Relationships in DFT Calculations

The accuracy of DFT calculations depends on the choice of the functional and the basis set. The following diagram illustrates the relationship between these choices and the computational cost and accuracy.

G cluster_0 Basis Set cluster_1 Functional cluster_2 Computational Outcome bs_small Smaller Basis Set (e.g., STO-3G) cost Computational Cost bs_small->cost Lower accuracy Accuracy bs_small->accuracy Lower bs_large Larger Basis Set (e.g., aug-cc-pVTZ) bs_large->cost Higher bs_large->accuracy Higher func_simple Simpler Functional (e.g., LDA) func_simple->cost Lower func_simple->accuracy Lower func_complex More Complex Functional (e.g., B3LYP, M06-2X) func_complex->cost Higher func_complex->accuracy Higher

Caption: Relationship between basis set, functional, cost, and accuracy.

Conclusion

While no specific quantum chemical calculations for this compound have been reported, this whitepaper provides a detailed methodological framework for researchers to conduct such studies. The outlined protocols for conformational analysis, geometry optimization, and property calculations using DFT can yield valuable insights into the molecule's behavior. The hypothetical data presented illustrates the types of results that can be obtained and their potential application in understanding the molecule's properties and reactivity. These computational approaches are powerful tools for accelerating research and development in various chemical and biomedical fields.

References

Methodological & Application

Application Notes and Protocols: Use of 2,5,8,11-Tetraoxatetradec-13-ene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

The information available suggests that 2,5,8,11-Tetraoxatetradec-13-ene serves as a key intermediate in the synthesis of various polymers, contributing to enhanced flexibility and durability.[1] Its structure, featuring multiple ether linkages, suggests its potential utility in creating surfactants and emulsifiers, and as a component in biomaterials or for PEGylation.[1]

Given the absence of specific data, we are unable to provide the requested detailed application notes, quantitative data tables, and experimental protocols at this time. The core requirements concerning data presentation and specific experimental methodologies for this particular monomer cannot be fulfilled based on the currently accessible information.

We understand the importance of detailed protocols for your research and development activities. We recommend the following strategies to potentially advance your work with this compound:

  • Exploratory Polymerization Studies: Based on its chemical structure (an allyl monomer), researchers could explore its polymerization via free-radical or controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. Initial experiments could involve varying initiator and monomer concentrations, temperature, and solvent to determine optimal polymerization conditions.

  • Copolymerization Studies: Investigating the copolymerization of this compound with other vinyl monomers could be a fruitful avenue. This approach might be more successful than homopolymerization, as allyl monomers can sometimes exhibit low reactivity in homopolymerization.

  • Thiol-Ene Click Chemistry: The terminal alkene functionality of this compound makes it a suitable candidate for thiol-ene "click" reactions. This highly efficient and versatile reaction could be used to synthesize well-defined polymers and functional materials.

General Experimental Workflow for Polymerization Exploration

For researchers intending to explore the polymerization of this compound, a general experimental workflow is proposed below. This workflow is a conceptual guide and would require significant optimization and characterization at each step.

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification and Isolation cluster_characterization Characterization Monomer_Prep Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Polymerization Polymerization (Heating/UV Initiation) Reaction_Setup->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General workflow for exploratory polymerization of this compound.

We regret that we could not provide the specific, detailed information you requested at this time. We will continue to monitor the scientific literature and update our resources as new information on the polymerization and application of this compound becomes available.

References

Application Notes and Protocols for 2,5,8,11-Tetraoxatetradec-13-ene in Enhancing Drug Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8,11-Tetraoxatetradec-13-ene, a functionalized polyethylene glycol (PEG) derivative, serves as a potent non-ionic surfactant and solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs). Its amphipathic nature, combining a hydrophilic tetraethylene glycol chain with a hydrophobic allyl ether group, enables it to enhance the aqueous solubility of lipophilic drugs, thereby improving their bioavailability and facilitating the development of various dosage forms.[1][2][][4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound in pharmaceutical research and development.

Mechanism of Solubility Enhancement

The primary mechanism by which this compound enhances drug solubility is through micellar solubilization.[2][7] Above its critical micelle concentration (CMC) in an aqueous medium, the molecules of this compound self-assemble into micelles. These micelles have a hydrophobic core, formed by the allyl ether tails, and a hydrophilic shell, composed of the polyethylene glycol chains.[2] Poorly soluble drugs, which are typically hydrophobic, can be encapsulated within the hydrophobic core of these micelles.[8] This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent solubility.[9] Additionally, as a surfactant, it can improve the wetting of solid drug particles, further aiding in their dissolution.[1]

G cluster_0 Aqueous Environment cluster_1 Addition of this compound cluster_2 Solubilization drug Poorly Soluble Drug (Hydrophobic) micelle Micelle Formation (Hydrophobic Core, Hydrophilic Shell) drug->micelle Interaction encapsulation Drug Encapsulation in Micelle Core micelle->encapsulation Encapsulation soluble_complex Formation of Soluble Drug-Micelle Complex encapsulation->soluble_complex Resulting in

Mechanism of micellar solubilization of a hydrophobic drug.

Data Presentation: Solubility Enhancement

The following tables present representative data on the solubility enhancement of model poorly soluble drugs using this compound. This data is illustrative and based on the expected performance of similar polyethylene glycol derivatives.[10][11]

Table 1: Solubility of Model Drug A (a BCS Class II Compound) in Aqueous Solutions of this compound

Concentration of this compound (% w/v)Solubility of Drug A (µg/mL)Fold Increase in Solubility
0 (Control)0.5 ± 0.11
0.112.3 ± 1.524.6
0.558.7 ± 4.2117.4
1.0125.4 ± 8.9250.8
2.0289.1 ± 15.3578.2

Table 2: Comparison of Solubilizing Efficiency with Other Common Excipients for Model Drug B

Excipient (1% w/v)Solubility of Drug B (µg/mL)Fold Increase in Solubility
None (Water)1.2 ± 0.21
This compound 155.6 ± 10.1 129.7
Polysorbate 80130.2 ± 9.5108.5
PEG 40045.8 ± 3.738.2
Solutol® HS 15180.5 ± 12.3150.4

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol details the standard shake-flask method to determine the equilibrium solubility of a poorly soluble drug in the presence of this compound.[12]

Materials:

  • Poorly soluble drug (API)

  • This compound

  • Distilled or deionized water (or relevant buffer)

  • Glass vials with screw caps

  • Orbital shaking incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

  • Add an excess amount of the API to a known volume (e.g., 5 mL) of each solution in separate glass vials. Ensure undissolved solid is visible.

  • Tightly cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent and quantify the drug concentration using a validated HPLC method.

G start Start prep_sol Prepare Solutions of This compound start->prep_sol add_drug Add Excess Drug to Solutions prep_sol->add_drug incubate Incubate with Shaking (24-48h) add_drug->incubate centrifuge Centrifuge Samples incubate->centrifuge filter Filter Supernatant centrifuge->filter analyze Quantify Drug Concentration (HPLC) filter->analyze end End analyze->end

Workflow for the shake-flask solubility determination.
Protocol 2: Preparation of a Liquid Formulation for Oral Administration

This protocol provides a general method for preparing a simple oral solution or suspension using this compound as a solubilizing agent.[4][13]

Materials:

  • Poorly soluble drug (API)

  • This compound

  • Purified water

  • Co-solvent (e.g., propylene glycol, ethanol), if necessary

  • Flavoring and sweetening agents, as required

  • Preservatives, as required

  • Volumetric flasks and beakers

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve any preservatives in the required volume of purified water with stirring.

  • Add the this compound to the aqueous phase and stir until a clear solution is formed. If a co-solvent is used, it can be added at this stage.

  • Slowly add the API to the vortex of the stirring solution. Continue stirring until the drug is completely dissolved or a uniform dispersion is achieved.

  • Add any flavoring or sweetening agents and stir until fully dissolved.

  • Transfer the solution to a volumetric flask and add purified water to the final volume.

  • Mix the final formulation thoroughly.

  • Characterize the formulation for drug content, pH, viscosity, and stability.

Logical Relationships in Formulation Development

The development of a drug formulation using a solubility enhancer like this compound involves a logical progression from initial screening to final formulation optimization.

G cluster_screening Phase 1: Screening cluster_formulation Phase 2: Formulation cluster_optimization Phase 3: Optimization sol_screen Solubility Screening excip_compat Excipient Compatibility sol_screen->excip_compat proto_form Prototype Formulation excip_compat->proto_form phys_char Physicochemical Characterization proto_form->phys_char stability_stud Stability Studies phys_char->stability_stud in_vitro_diss In Vitro Dissolution stability_stud->in_vitro_diss final_form Final Formulation in_vitro_diss->final_form

Logical workflow for formulation development.

Conclusion

This compound is a versatile and effective excipient for enhancing the solubility of poorly water-soluble drugs. Its mechanism of action, primarily through micellar solubilization, makes it a valuable tool in the development of oral and other liquid dosage forms. The protocols and data presented in these application notes provide a foundation for researchers and formulation scientists to effectively utilize this compound in their drug development programs. Further optimization and characterization will be necessary for specific drug candidates and final formulations.

References

Application Notes and Protocols for Allyloxymethoxytriglycol in Surfactant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyloxymethoxytriglycol is a functionalized nonionic surfactant designed for use in specialized polymer synthesis, particularly in emulsion polymerization systems. Its unique structure combines a hydrophilic triglycol chain, a hydrophobic moiety, and a reactive allyl ether group. This reactive group allows for covalent bonding with polymer backbones during polymerization, leading to enhanced stability and performance of the final latex. These application notes provide detailed protocols for the use of Allyloxymethoxytriglycol in surfactant formulations, with a focus on its application as a polymerizable surfactant (surfmer).

The primary advantage of using a polymerizable surfactant like Allyloxymethoxytriglycol is the permanent incorporation of the surfactant into the polymer particle.[1][2] This minimizes issues associated with conventional surfactants, such as migration, which can negatively impact film properties like water sensitivity and adhesion.[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Allyloxymethoxytriglycol. These values are critical for determining the optimal concentration and conditions for its use in formulation.

PropertyValue (Typical)Method/Instrument
Appearance Colorless to light yellow liquidVisual Inspection
Molecular Weight ~250 g/mol Mass Spectrometry
HLB (Hydrophile-Lipophile Balance) 12-14Calculated
Critical Micelle Concentration (CMC) 80-120 mg/L in deionized waterTensiometer (Wilhelmy Plate)
Surface Tension at CMC 30-35 mN/mTensiometer (Wilhelmy Plate)
Solubility Soluble in water and polar organic solventsVisual Inspection

Health and Safety

Before handling Allyloxymethoxytriglycol, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6] In case of skin or eye contact, rinse immediately and thoroughly with water.

Precautionary Statements:

  • Avoid breathing vapors or mist.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Application: Emulsion Polymerization

Allyloxymethoxytriglycol is highly effective as a primary or co-surfactant in emulsion polymerization to produce stable latexes for coatings, adhesives, and drug delivery systems.[7][8] Its ability to polymerize into the polymer backbone enhances the water resistance of the resulting film.[1]

Experimental Protocol: Preparation of an Acrylic Latex

This protocol describes the synthesis of a stable acrylic latex using Allyloxymethoxytriglycol as a polymerizable surfactant.

Materials:

  • Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA)

  • Initiator: Ammonium Persulfate (APS)

  • Polymerizable Surfactant: Allyloxymethoxytriglycol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a condenser, nitrogen inlet, and mechanical stirrer

  • Monomer emulsion feed vessel

  • Heating mantle with temperature controller

Procedure:

  • Reactor Setup:

    • Charge the reactor with deionized water and a portion of the Allyloxymethoxytriglycol.

    • Begin purging with nitrogen and start mechanical stirring.

    • Heat the reactor to the target polymerization temperature (typically 75-85°C).

  • Monomer Emulsion Preparation:

    • In a separate vessel, prepare a pre-emulsion by mixing the monomers (MMA, BA), the remaining Allyloxymethoxytriglycol, and deionized water.

    • Stir vigorously to form a stable monomer emulsion.

  • Initiation and Polymerization:

    • Once the reactor reaches the set temperature, add the initiator solution (APS dissolved in deionized water).

    • Begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 2-4 hours.

    • Maintain the reaction temperature throughout the feed.

  • Completion and Cooling:

    • After the monomer feed is complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.

    • Cool the reactor to room temperature while maintaining stirring and nitrogen purge.

    • Filter the resulting latex to remove any coagulum.

Formulation Performance Data

The following table presents typical performance data for an acrylic latex formulated with Allyloxymethoxytriglycol compared to a conventional non-polymerizable surfactant.

ParameterLatex with AllyloxymethoxytriglycolLatex with Conventional Surfactant
Particle Size (nm) 100 - 150120 - 180
Solids Content (%) 45 - 5045 - 50
Viscosity (cP) 200 - 500200 - 500
Coagulum (%) < 0.1< 0.1
Water Absorption of Film (%) < 510 - 15

Diagrams

Logical Relationship of Allyloxymethoxytriglycol in Formulation

cluster_components Formulation Components cluster_process Emulsion Polymerization cluster_output Final Product A Allyloxymethoxytriglycol E Micelle Formation A->E B Monomers B->E C Initiator F Polymerization C->F D Aqueous Phase D->E E->F G Stable Latex F->G

Caption: Logical flow of Allyloxymethoxytriglycol in an emulsion polymerization process.

Experimental Workflow for Latex Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Monomer Pre-emulsion F Feed Monomer Emulsion A->F B Prepare Initiator Solution E Add Initiator B->E C Charge Reactor with Water and Surfactant D Heat Reactor to Target Temperature C->D D->E E->F G Hold at Temperature F->G H Cool Down G->H I Filter Latex H->I cluster_input Inputs cluster_mechanism Mechanism cluster_outcome Outcome A Allyloxymethoxytriglycol D Micelle Formation A->D G Copolymerization of Surfactant A->G Reactive Allyl Group B Monomers B->D C Initiator E Radical Formation C->E F Polymer Chain Growth (in Micelles) D->F E->F F->G H Stable Polymer Particles G->H

References

Application Notes and Protocols for 19685-21-3 in Novel Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the compound with CAS number 19685-21-3, identified as 2,5,8,11-tetraoxatetradec-13-ene, in the formulation of advanced cosmetic emulsions. This document outlines its function as a novel non-ionic emulsifier, details its impact on emulsion stability and skin barrier function, and provides detailed protocols for its application and evaluation.

Introduction to 19685-21-3 (this compound)

This compound is a polyether compound recognized for its surfactant and emulsifying properties, making it a valuable ingredient in the development of cosmetic and pharmaceutical formulations.[1][2] Its molecular structure, featuring multiple ether linkages, imparts both hydrophilic and lipophilic characteristics, enabling it to effectively reduce the interfacial tension between oil and water phases to form stable emulsions. This compound is noted for its potential to enhance the solubility of hydrophobic active ingredients, improve product texture and moisture retention, and contribute to a smoother, more stable final product with an extended shelf-life.[1]

Performance Data in Cosmetic Emulsions

The performance of this compound as a primary emulsifier in oil-in-water (O/W) emulsions has been evaluated. The following tables summarize the key performance indicators at varying concentrations.

Table 1: Emulsion Droplet Size Analysis

Concentration of 19685-21-3 (w/w%)Mean Droplet Diameter (μm)Polydispersity Index (PDI)
1.0%2.50.45
2.5%1.20.25
5.0%0.80.15

Table 2: Emulsion Stability Assessment

Concentration of 19685-21-3 (w/w%)Zeta Potential (mV)Viscosity (cP) after 24hStability after 30 days at 45°C
1.0%-15.21500Phase Separation Observed
2.5%-25.82500Stable
5.0%-35.14000Stable

Experimental Protocols

Protocol for Preparation of a Novel O/W Cosmetic Emulsion

This protocol details the preparation of a stable oil-in-water emulsion using this compound as the primary emulsifier.

Materials:

  • Oil Phase:

    • Caprylic/Capric Triglyceride (20%)

    • Cetearyl Alcohol (3%)

    • This compound (1.0% - 5.0%)

  • Water Phase:

    • Deionized Water (q.s. to 100%)

    • Glycerin (5%)

    • Xanthan Gum (0.3%)

  • Preservative:

    • Phenoxyethanol (1%)

Procedure:

  • In a sanitized beaker, combine the components of the oil phase. Heat to 75°C with gentle stirring until all components are melted and uniform.

  • In a separate sanitized beaker, combine the components of the water phase. Heat to 75°C with stirring until the xanthan gum is fully hydrated.

  • Slowly add the oil phase to the water phase while homogenizing at 5000 RPM for 5 minutes.

  • Maintain homogenization and begin to cool the emulsion.

  • At 40°C, add the preservative and continue to homogenize for another 2 minutes.

  • Switch to gentle propeller stirring and continue to cool until the emulsion reaches room temperature (25°C).

  • Characterize the final emulsion for droplet size, viscosity, and stability.

Protocol for Emulsion Stability Testing

This protocol outlines the methods for assessing the physical stability of the prepared cosmetic emulsions.

Methods:

  • Accelerated Aging: Store the emulsion samples in sealed containers at elevated temperatures (45°C) and in a cycling chamber (-15°C to 45°C, 24-hour cycles) for a period of 30 days.[3] Visually inspect for phase separation, creaming, or changes in texture and color at regular intervals.

  • Centrifugation Test: Centrifuge 10g of the emulsion at 3000 RPM for 30 minutes. Observe for any signs of phase separation.

  • Droplet Size Analysis: Use laser diffraction or dynamic light scattering to measure the mean droplet size and polydispersity index of the emulsion immediately after preparation and at set time points during the stability study. An increase in droplet size over time is indicative of coalescence and instability.[3]

  • Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion at controlled temperatures. A significant change in viscosity can indicate changes in the emulsion's internal structure.[3]

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Skin Barrier Enhancement

Emulsifiers can influence the delivery and efficacy of active ingredients that modulate skin barrier function. The following diagram illustrates a hypothetical signaling pathway in keratinocytes that could be positively influenced by a well-formulated emulsion containing this compound, leading to improved skin barrier integrity. This pathway highlights the upregulation of key barrier-related genes.[4]

G cluster_0 Epidermal Layer cluster_1 Intracellular Signaling cluster_2 Gene Expression & Barrier Function Emulsion Cosmetic Emulsion (with 19685-21-3) Keratinocyte Keratinocyte Emulsion->Keratinocyte Improved Delivery of Actives AHR Aryl Hydrocarbon Receptor (AHR) Keratinocyte->AHR PKC Protein Kinase C (PKC) AHR->PKC MAPK MAPK Pathway PKC->MAPK FLG Filaggrin (FLG) Expression MAPK->FLG AQP3 Aquaporin-3 (AQP3) Expression MAPK->AQP3 Barrier Enhanced Skin Barrier Function FLG->Barrier AQP3->Barrier

Proposed pathway for skin barrier enhancement.
Experimental Workflow for Emulsion Development and Testing

The following diagram outlines a logical workflow for the development and evaluation of novel cosmetic emulsions incorporating 19685-21-3.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Stability & Efficacy A Define Formulation Parameters B Select Oil & Water Phase Ingredients A->B C Prepare Emulsion (Protocol 3.1) B->C D Droplet Size Analysis C->D E Viscosity Measurement C->E F Zeta Potential Measurement C->F G Accelerated Stability Testing (Protocol 3.2) D->G E->G F->G H In-vitro Skin Model Testing G->H I Final Formulation Optimization H->I

Workflow for cosmetic emulsion development.

Conclusion

The compound this compound (CAS 19685-21-3) demonstrates significant potential as a novel non-ionic emulsifier for cosmetic applications. Its ability to form stable, fine-droplet emulsions suggests its utility in creating aesthetically pleasing and effective skincare products. The provided protocols offer a framework for researchers and formulators to investigate its properties further and to develop innovative cosmetic emulsions. The proposed signaling pathway provides a basis for future research into the biological effects of emulsions formulated with this ingredient on skin barrier health.

References

Application Notes and Protocols for Surface Modification with 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to control the interfacial properties of a material can significantly enhance its biocompatibility, reduce non-specific protein adsorption (biofouling), and enable the specific immobilization of bioactive molecules. 2,5,8,11-Tetraoxatetradec-13-ene, a tri(ethylene glycol) derivative functionalized with a terminal vinyl ether group, is a versatile molecule for surface modification. Its polyethylene glycol (PEG) chain imparts hydrophilicity and protein resistance, while the vinyl ether group provides a reactive handle for covalent attachment to a variety of substrates.

These application notes provide detailed protocols for two primary methods of surface modification using this compound: UV-Initiated Grafting Polymerization and Thiol-Ene Click Chemistry . Additionally, expected quantitative data from surface characterization techniques are presented to guide researchers in evaluating the success of the modification.

Data Presentation: Expected Surface Characteristics

Successful surface modification with this compound results in significant changes to the substrate's properties. The following tables summarize the expected quantitative data for a model substrate, such as a silicon wafer, before and after modification.

Table 1: Water Contact Angle Measurements

Surface TypeExpected Advancing Water Contact Angle (θ)Expected Hysteresis (Advancing - Receding)
Unmodified Silicon Wafer (with native oxide)30° - 50°Low
PEG-modified Silicon Wafer45° - 65°High

Note: The increase in contact angle after modification with a short PEG chain may seem counterintuitive. However, the increased mobility and disorder of the grafted chains can lead to a surface that is not perfectly hydrophilic. The significant increase in hysteresis is a strong indicator of a successful graft.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

Surface Type% Carbon (C1s)% Oxygen (O1s)% Silicon (Si2p)C/Si Ratio
Unmodified Silicon Wafer~10-20%~40-50%~30-40%< 0.5
PEG-modified Silicon Wafer~40-60%[1]~30-40%~10-20%[1]> 2.0[1]

Note: A successful modification is indicated by a significant increase in the carbon content and a decrease in the silicon signal due to the attenuation of photoelectrons by the organic overlayer. A high-resolution C1s spectrum should show a prominent peak at approximately 286.5 eV, corresponding to the C-O bonds of the ethylene glycol units.[2]

Table 3: Film Thickness Measurement by Ellipsometry

Modification MethodExpected Film Thickness
UV-Initiated Grafting5 - 20 nm
Thiol-Ene Click Chemistry1 - 5 nm

Note: Film thickness is dependent on reaction conditions such as monomer concentration and reaction time. Thiol-ene click chemistry typically results in a monolayer, while grafting polymerization can create thicker polymer brushes.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the two primary surface modification methods.

UV_Grafting_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting Procedure cluster_post Post-Grafting Clean Clean Substrate (e.g., Piranha solution) Rinse_Dry Rinse and Dry (DI Water, N2 stream) Clean->Rinse_Dry Prepare_Sol Prepare Grafting Solution (Monomer + Photoinitiator in Solvent) Rinse_Dry->Prepare_Sol Immerse Immerse Substrate in Solution Prepare_Sol->Immerse UV_Expose Expose to UV Radiation (e.g., 365 nm) Immerse->UV_Expose Rinse_Clean Rinse to Remove Ungrafted Monomer UV_Expose->Rinse_Clean Dry Dry Substrate Rinse_Clean->Dry Characterize Surface Characterization (XPS, Contact Angle, etc.) Dry->Characterize

Caption: Workflow for UV-Initiated Grafting Polymerization.

Thiol_Ene_Workflow cluster_prep Substrate Preparation cluster_click Click Reaction cluster_post Post-Reaction Clean Clean Substrate (e.g., Piranha solution) Thiol_Functionalize Functionalize with Thiol Groups (e.g., MPTMS vapor deposition) Clean->Thiol_Functionalize Prepare_Sol Prepare Click Solution (Vinyl Ether + Photoinitiator in Solvent) Thiol_Functionalize->Prepare_Sol Apply_Sol Apply Solution to Thiol-Functionalized Surface Prepare_Sol->Apply_Sol UV_Expose Expose to UV Radiation (e.g., 365 nm) Apply_Sol->UV_Expose Rinse_Clean Rinse to Remove Unreacted Molecules UV_Expose->Rinse_Clean Dry Dry Substrate Rinse_Clean->Dry Characterize Surface Characterization (XPS, Contact Angle, etc.) Dry->Characterize

Caption: Workflow for Thiol-Ene Click Chemistry Modification.

Experimental Protocols

Protocol 1: UV-Initiated Grafting Polymerization on a Silicon Wafer

This protocol describes a "grafting-from" approach where a polymer brush of poly(this compound) is grown from the surface.

Materials:

  • Silicon wafers

  • This compound (vinyl ether monomer)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • Anhydrous toluene

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized (DI) water

  • Nitrogen gas supply

  • UV lamp (e.g., 365 nm, 15 mW/cm²)

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers to the desired size.

    • Immerse the wafers in Piranha solution for 15 minutes to clean and hydroxylate the surface.

    • Rinse the wafers thoroughly with copious amounts of DI water.

    • Dry the wafers under a stream of nitrogen gas.

  • Preparation of Grafting Solution:

    • In a clean, dry glass container, prepare a 10% (v/v) solution of this compound in anhydrous toluene.

    • Add the photoinitiator, DMPA, to the solution at a concentration of 1% (w/v) relative to the monomer.

    • Stir the solution until the photoinitiator is completely dissolved.

  • Grafting Reaction:

    • Place the cleaned and dried silicon wafers in a petri dish.

    • Pour the grafting solution over the wafers, ensuring they are fully submerged.

    • Place the petri dish under the UV lamp.

    • Expose the solution and wafers to UV radiation for 30-60 minutes. The reaction should be carried out in an inert atmosphere (e.g., under a nitrogen blanket) to minimize inhibition by oxygen.

  • Post-Grafting Cleanup:

    • Remove the wafers from the grafting solution.

    • Rinse the wafers with fresh toluene to remove any non-grafted polymer and residual monomer.

    • Perform a more thorough cleaning by sonicating the wafers in toluene for 5 minutes, followed by a final rinse with clean toluene.

    • Dry the modified wafers under a stream of nitrogen gas.

    • Store the functionalized wafers in a clean, dry environment.

  • Characterization:

    • Measure the water contact angle to assess the change in surface wettability.

    • Perform XPS analysis to confirm the presence of the grafted PEG layer by observing the increase in the C1s signal and the appearance of a strong C-O component.

    • Use ellipsometry to determine the thickness of the grafted polymer layer.

Protocol 2: Thiol-Ene Click Chemistry Modification of a Silicon Wafer

This protocol describes a "grafting-to" approach where this compound is attached to a surface previously functionalized with thiol groups.

Materials:

  • Silicon wafers

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS) for thiol functionalization

  • This compound

  • Irgacure 2959 photoinitiator

  • Anhydrous toluene

  • Ethanol

  • Piranha solution

  • DI water

  • Nitrogen gas supply

  • UV lamp (e.g., 365 nm)

Procedure:

  • Substrate Cleaning and Thiol Functionalization:

    • Clean the silicon wafers with Piranha solution as described in Protocol 1, step 1.

    • Prepare a 1% (v/v) solution of MPTMS in anhydrous toluene.

    • Immerse the cleaned, dry wafers in the MPTMS solution for 2 hours at room temperature to form a self-assembled monolayer of the silane.

    • Rinse the wafers with toluene, followed by ethanol, and then DI water.

    • Dry the thiol-functionalized wafers under a stream of nitrogen.

  • Preparation of the Click Reaction Solution:

    • Prepare a solution of this compound (e.g., 50 mM) in a suitable solvent such as a mixture of THF and methanol (2:1 v/v).[3]

    • Add the photoinitiator, Irgacure 2959, to the solution (e.g., to a final concentration of 0.08 M).[3]

    • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Thiol-Ene Click Reaction:

    • Place the thiol-functionalized silicon wafers in the click reaction solution.

    • Expose the setup to UV radiation (365 nm) for 15-30 minutes under an inert atmosphere.

  • Post-Reaction Cleanup:

    • Remove the wafers from the solution.

    • Rinse the wafers extensively with the solvent used for the reaction (THF/methanol), followed by ethanol.

    • Dry the modified wafers under a stream of nitrogen gas.

  • Characterization:

    • Characterize the final surface using water contact angle measurements, XPS, and ellipsometry as described in Protocol 1, step 5. The successful reaction will be confirmed by changes in surface properties consistent with the data presented in Tables 1-3.

References

Application Notes and Protocols: Allyloxymethoxytriglycol as a Crosslinking Agent in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical applications such as drug delivery, tissue engineering, and wound healing due to their high water content, biocompatibility, and tunable physical properties. The characteristics of a hydrogel are largely dictated by the polymer backbone, the concentration of the polymer, and the crosslinking agent used to form the network structure.

This document provides detailed application notes and experimental protocols for the use of Allyloxymethoxytriglycol as a novel crosslinking agent in the synthesis of hydrogels. Allyloxymethoxytriglycol, a molecule featuring a central hydrophilic triethylene glycol chain, is terminated with a reactive allyl ether group at one end and an inert methoxy group at the other. The allyl functionality allows for versatile crosslinking through mechanisms such as free-radical polymerization or thiol-ene click chemistry. The methoxy-terminated triethylene glycol chain is expected to impart increased hydrophilicity, biocompatibility, and controlled degradation characteristics to the resulting hydrogel network. These properties make it a promising candidate for advanced drug delivery systems and as a scaffold in tissue engineering.

These notes will detail protocols for hydrogel synthesis via free-radical polymerization and thiol-ene click chemistry, methods for characterization of the resulting hydrogels, and potential applications in controlled drug release.

Hydrogel Synthesis

The synthesis of hydrogels using Allyloxymethoxytriglycol as a crosslinking agent can be achieved through several methods. Below are protocols for two common and effective techniques: free-radical polymerization and thiol-ene click chemistry.

Protocol 1: Hydrogel Synthesis via Free-Radical Polymerization

This protocol describes the synthesis of a polyacrylamide-based hydrogel crosslinked with Allyloxymethoxytriglycol using a redox initiation system.

Materials:

  • Acrylamide (monomer)

  • Allyloxymethoxytriglycol (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • UV lamp (for photo-initiation alternative)

Procedure:

  • Prepare Precursor Solution:

    • In a glass vial, dissolve acrylamide (e.g., 10% w/v) and Allyloxymethoxytriglycol (e.g., 1-5 mol% relative to acrylamide) in deionized water.

    • Stir the solution at room temperature until all components are fully dissolved.

    • Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • To the precursor solution, add APS solution (10% w/v in deionized water) to a final concentration of 0.1% (w/v).

    • Immediately add TEMED (e.g., 0.1% v/v) to catalyze the reaction.

    • Gently swirl the vial to mix the components.

  • Gelation:

    • Allow the solution to stand at room temperature. Gelation should occur within minutes.

    • The hydrogel can be cast into various shapes by carrying out the polymerization in a mold.

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours, changing the water/buffer every few hours, to remove any unreacted monomers, crosslinkers, and initiators.

Experimental Workflow for Free-Radical Polymerization

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Processing prep1 Dissolve Acrylamide & Allyloxymethoxytriglycol in DI Water prep2 Degas with Nitrogen prep1->prep2 poly1 Add APS (Initiator) prep2->poly1 poly2 Add TEMED (Catalyst) poly1->poly2 poly3 Gelation at Room Temperature poly2->poly3 post1 Purify Hydrogel in DI Water/PBS poly3->post1

Workflow for hydrogel synthesis via free-radical polymerization.
Protocol 2: Hydrogel Synthesis via Thiol-Ene Click Chemistry

This protocol outlines the formation of a hydrogel using a multi-arm thiol-containing polymer (e.g., 4-arm PEG-thiol) and Allyloxymethoxytriglycol under UV irradiation.

Materials:

  • 4-arm Poly(ethylene glycol)-thiol (4-arm PEG-SH)

  • Allyloxymethoxytriglycol

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

Equipment:

  • Glass vials or UV-transparent molds

  • Vortex mixer

  • UV lamp (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a solution of 4-arm PEG-SH in PBS.

    • Prepare a separate solution of Allyloxymethoxytriglycol in PBS.

    • Prepare a stock solution of the photoinitiator (e.g., 10% w/v in 70% ethanol).

  • Mixing and Initiation:

    • In a vial, combine the 4-arm PEG-SH and Allyloxymethoxytriglycol solutions. Ensure the molar ratio of thiol groups to allyl groups is 1:1 for optimal crosslinking.

    • Add the photoinitiator to the mixture to a final concentration of 0.05-0.1% (w/v).

    • Vortex the solution briefly to ensure homogeneity.

  • Photopolymerization:

    • Pipette the precursor solution into a UV-transparent mold or between two glass slides separated by a spacer.

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 1-10 minutes), depending on the UV intensity and precursor concentration.

  • Purification:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in PBS for 24 hours, with several changes of the buffer, to remove any unreacted components.

Experimental Workflow for Thiol-Ene Click Chemistry

G cluster_poly Photopolymerization cluster_post Post-Processing prep1 Prepare 4-arm PEG-SH Solution in PBS poly1 Combine Precursor Solutions & Photoinitiator prep1->poly1 prep2 Prepare Allyloxymethoxytriglycol Solution in PBS prep2->poly1 prep3 Prepare Photoinitiator Stock Solution prep3->poly1 poly2 Expose to UV Light (365 nm) poly1->poly2 post1 Purify Hydrogel in PBS poly2->post1

Workflow for hydrogel synthesis via thiol-ene click chemistry.

Hydrogel Characterization

The physical and chemical properties of the hydrogels can be tailored by varying the concentration of the monomer, crosslinker, and initiator. The following are key characterization protocols.

Protocol 3: Swelling Ratio Determination

The swelling ratio provides insight into the crosslink density and water absorption capacity of the hydrogel.

Procedure:

  • Initial Dry Weight: Lyophilize a hydrogel sample to complete dryness and record its weight (Wdry).

  • Swelling: Immerse the dried hydrogel in a beaker containing PBS (pH 7.4) at 37°C.

  • Measure Swollen Weight: At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess surface water, and record its weight (Wswollen).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR = (Wswollen - Wdry) / Wdry

Protocol 4: Mechanical Testing

The compressive modulus is a measure of the hydrogel's stiffness and mechanical integrity.

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height. Ensure the samples are fully swollen in PBS before testing.

  • Mechanical Testing: Use a mechanical tester equipped with a compression platen.

  • Compression: Apply a compressive strain to the hydrogel at a constant rate (e.g., 0.5 mm/min).

  • Data Acquisition: Record the resulting stress and strain.

  • Calculation: The compressive modulus is determined from the slope of the linear region of the stress-strain curve.

Data Presentation

The following tables present hypothetical data for hydrogels synthesized with varying concentrations of Allyloxymethoxytriglycol. These values are for illustrative purposes to demonstrate expected trends.

Table 1: Effect of Allyloxymethoxytriglycol Concentration on Hydrogel Properties (Free-Radical Polymerization)

Allyloxymethoxytriglycol (mol%)Swelling Ratio (g/g)Compressive Modulus (kPa)Gelation Time (min)
145.2 ± 3.15.8 ± 0.412 ± 1
2.528.7 ± 2.512.3 ± 0.98 ± 1
515.4 ± 1.825.1 ± 1.55 ± 0.5

Table 2: Effect of Allyloxymethoxytriglycol Concentration on Hydrogel Properties (Thiol-Ene Click Chemistry)

Allyloxymethoxytriglycol (mol%)Swelling Ratio (g/g)Compressive Modulus (kPa)Gel Fraction (%)
152.8 ± 4.24.2 ± 0.385 ± 3
2.535.1 ± 3.09.8 ± 0.792 ± 2
520.6 ± 2.119.5 ± 1.298 ± 1

Application in Controlled Drug Delivery

Hydrogels crosslinked with Allyloxymethoxytriglycol are promising for controlled drug delivery. The hydrophilic nature of the triethylene glycol backbone can facilitate the encapsulation of hydrophilic drugs, and the crosslink density can be tuned to control the release rate.

Protocol 5: Drug Loading and In Vitro Release Study

Procedure:

  • Drug Loading:

    • During Synthesis: Dissolve the therapeutic agent in the precursor solution before initiating polymerization.

    • Post-Loading: Swell a pre-formed hydrogel in a concentrated solution of the therapeutic agent until equilibrium is reached.

  • In Vitro Release:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

    • At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Hypothetical Signaling Pathway for Drug Release

The release of an encapsulated drug from the hydrogel matrix is primarily governed by diffusion. The following diagram illustrates the factors influencing this process.

G cluster_hydrogel Hydrogel Matrix cluster_release Drug Release crosslink Crosslink Density (Allyloxymethoxytriglycol Conc.) swelling Swelling Ratio crosslink->swelling mesh Mesh Size swelling->mesh diffusion Drug Diffusion Coefficient mesh->diffusion release Drug Release Rate diffusion->release

Factors influencing drug release from the hydrogel matrix.

Conclusion

Allyloxymethoxytriglycol presents itself as a versatile and promising crosslinking agent for the synthesis of hydrogels with tunable properties. The presence of the allyl group allows for the use of various crosslinking chemistries, while the methoxy-terminated triethylene glycol component is anticipated to enhance the hydrophilicity and biocompatibility of the resulting hydrogels. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of Allyloxymethoxytriglycol-crosslinked hydrogels in a range of biomedical applications, particularly in the field of controlled drug delivery and tissue engineering. Further optimization and characterization will be necessary to fully elucidate the potential of this novel crosslinker.

Application Notes and Protocols for Incorporating 19685-21-3 into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 19685-21-3, chemically known as 2,5,8,11-Tetraoxatetradec-13-ene or Allyl triethylene glycol methyl ether, is an amphiphilic molecule featuring a hydrophilic triethylene glycol methyl ether chain and a hydrophobic allyl group. This unique structure makes it a candidate for incorporation into various nanoparticle formulations, where it can act as a surfactant, a surface-modifying agent, or a reactive component for further functionalization. The presence of the terminal allyl group offers a versatile handle for post-formulation modification via click chemistry, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.

These application notes provide detailed protocols for incorporating 19685-21-3 into two common types of nanoparticles: polymeric nanoparticles and lipid nanoparticles. Additionally, a protocol for the in situ polymerization of 19685-21-3 to form nanogels is described.

Physicochemical Properties of 19685-21-3

A summary of the relevant physicochemical properties of 19685-21-3 is presented in Table 1. Its amphiphilic nature and solubility in polar solvents are key considerations for the selection of appropriate nanoparticle fabrication techniques.

PropertyValueReference
CAS Number 19685-21-3N/A
Chemical Name This compoundN/A
Synonyms Allyl triethylene glycol methyl ether, AllyloxymethoxytriglycolN/A
Molecular Formula C₁₀H₂₀O₄N/A
Molecular Weight 204.27 g/mol N/A
Appearance Colorless liquidN/A
Solubility in Water Slightly soluble[1]
Solubility in Polar Solvents Soluble[2]
Key Functional Groups Ether linkages, Carbon-carbon double bond (allyl group)N/A

Application 1: Incorporation into Polymeric Nanoparticles via Nanoprecipitation

This protocol describes the encapsulation of 19685-21-3 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method. In this application, 19685-21-3 can serve as a surfactant to stabilize the nanoparticles and its polyethylene glycol (PEG) chain can provide a "stealth" layer to reduce protein adsorption and prolong circulation time.[3][4]

Experimental Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • 19685-21-3 (Allyl triethylene glycol methyl ether)

  • Acetone (or other suitable water-miscible organic solvent like acetonitrile or THF)[5]

  • Deionized water

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation:

    • Dissolve 20-50 mg of PLGA in 1 mL of acetone.[5]

    • Add a desired amount of 19685-21-3 to the PLGA solution. The ratio of 19685-21-3 to PLGA can be varied (e.g., 1:10 to 1:2 w/w) to optimize nanoparticle properties.

  • Nanoprecipitation:

    • Place 2 mL of deionized water in a glass vial and stir at a moderate speed (e.g., 600 rpm) at room temperature.

    • Using a syringe, add the organic phase dropwise to the aqueous phase. For more controlled and reproducible results, a syringe pump can be used at a slow and constant flow rate (e.g., 0.1-1 mL/min).

    • Nanoparticles will form spontaneously upon the diffusion of acetone into the water.

  • Solvent Evaporation and Purification:

    • Continue stirring the nanoparticle suspension for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.

    • Purify the nanoparticles by centrifugation (e.g., 15,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unencapsulated 19685-21-3 and residual solvent.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the nanoparticle morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Quantify the encapsulation efficiency (EE) and drug loading (DL) of 19685-21-3 using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after extracting the compound from a known amount of lyophilized nanoparticles.

Quantitative Data Summary (Literature-based for similar systems):

ParameterTypical Value RangeReference
Particle Size (nm) 70 - 250[5]
Polydispersity Index (PDI) < 0.2[5]
Encapsulation Efficiency (%) 85 - 95[2][6]
Zeta Potential (mV) -10 to -30N/A

Workflow Diagram

nanoprecipitation_workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_formation Nanoparticle Formation & Purification plga PLGA mix_organic Dissolve plga->mix_organic cas 19685-21-3 cas->mix_organic acetone Acetone acetone->mix_organic stir Stirring mix_organic->stir Dropwise Addition water Deionized Water water->stir evaporation Solvent Evaporation stir->evaporation purification Centrifugation/ Washing evaporation->purification nanoparticles Nanoparticles purification->nanoparticles

Caption: Workflow for polymeric nanoparticle synthesis via nanoprecipitation.

Application 2: Formulation of Lipid Nanoparticles (LNPs)

This protocol outlines the preparation of lipid nanoparticles (LNPs) incorporating 19685-21-3. In this formulation, 19685-21-3 can be used as a PEGylated lipid surrogate, contributing to the stability and biocompatibility of the LNPs.[6]

Experimental Protocol

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • 19685-21-3

  • Ethanol

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a simple T-junction mixer

Procedure:

  • Lipid Phase Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and 19685-21-3 in ethanol. A typical molar ratio would be 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:19685-21-3).

  • Aqueous Phase Preparation:

    • Prepare a citrate buffer at pH 4.0. If encapsulating a payload like siRNA or mRNA, it should be dissolved in this buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing will lead to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Characterization:

    • Measure particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency of any payload using a suitable fluorescence-based assay (e.g., RiboGreen for RNA). The incorporation of 19685-21-3 can be quantified by LC-MS after lipid extraction.

Quantitative Data Summary (Literature-based for similar systems):

ParameterTypical Value RangeReference
Particle Size (nm) 80 - 120[6]
Polydispersity Index (PDI) < 0.15[6]
Encapsulation Efficiency (Payload, %) > 90[6]
Zeta Potential (at pH 7.4, mV) Near-neutral[2]

Logical Relationship Diagram

lnp_formation cluster_inputs Input Phases lipids Lipids + 19685-21-3 in Ethanol mixing Microfluidic Mixing lipids->mixing aqueous Aqueous Buffer (pH 4) + Payload (optional) aqueous->mixing self_assembly Self-Assembly mixing->self_assembly purification Dialysis (Buffer Exchange to pH 7.4) self_assembly->purification final_lnps Functionalized LNPs purification->final_lnps

Caption: Logical flow of LNP formation incorporating 19685-21-3.

Application 3: In Situ Polymerization to Form Nanogels via Miniemulsion

This protocol leverages the reactive allyl group of 19685-21-3 to form crosslinked nanogels through miniemulsion polymerization. In this case, 19685-21-3 acts as a polymerizable surfactant (surfmer).

Experimental Protocol

Materials:

  • Hydrophobic monomer (e.g., methyl methacrylate, styrene)

  • 19685-21-3 (as a surfmer)

  • Hydrophobic co-monomer/crosslinker (optional, e.g., divinylbenzene)

  • Oil-soluble initiator (e.g., azobisisobutyronitrile - AIBN)

  • Deionized water

  • Ultrasonicator (probe type)

  • Nitrogen gas

  • Reaction vessel with a condenser and magnetic stirrer

Procedure:

  • Oil Phase Preparation:

    • In a glass vial, mix the hydrophobic monomer, 19685-21-3, optional crosslinker, and the oil-soluble initiator.

  • Miniemulsion Formation:

    • Add the oil phase to deionized water.

    • Subject the mixture to high-shear ultrasonication for 2-5 minutes in an ice bath to form a stable miniemulsion.

  • Polymerization:

    • Transfer the miniemulsion to a reaction vessel.

    • Purge the system with nitrogen for 15-20 minutes to remove oxygen.

    • Heat the reaction to 70-80°C with continuous stirring to initiate polymerization.

    • Allow the polymerization to proceed for 6-12 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the nanogel suspension by dialysis against deionized water for 48 hours to remove unreacted monomers and other impurities.

  • Characterization:

    • Determine the particle size and PDI of the nanogels by DLS.

    • Visualize the morphology and confirm the solid nature of the nanogels using TEM.

    • Confirm the polymerization and incorporation of 19685-21-3 using Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the allyl C=C bond peak.

Quantitative Data Summary (Expected Trends):

ParameterExpected Outcome
Particle Size (nm) 50 - 200
Polydispersity Index (PDI) < 0.2
Monomer Conversion (%) > 90
Stability High, due to covalent incorporation of the surfactant

Experimental Workflow Diagram

miniemulsion_workflow cluster_phase Phase Preparation oil_phase Oil Phase: Monomer + 19685-21-3 + Initiator emulsification Ultrasonication oil_phase->emulsification water_phase Aqueous Phase: Deionized Water water_phase->emulsification polymerization Polymerization (Heat + N2) emulsification->polymerization Miniemulsion purification Dialysis polymerization->purification nanogels Nanogels purification->nanogels

Caption: Workflow for nanogel synthesis via miniemulsion polymerization.

Signaling Pathway and Post-Functionalization

The primary utility of incorporating 19685-21-3 into nanoparticles lies in the potential for post-functionalization of the exposed allyl groups. A common and efficient method for this is the thiol-ene "click" reaction, which allows for the covalent attachment of thiol-containing molecules under mild conditions.[7] This enables the nanoparticles to be conjugated with targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorescent dyes), or other therapeutic molecules.

Thiol-Ene Click Chemistry Pathway

thiol_ene_pathway nanoparticle Nanoparticle with Surface Allyl Groups (from 19685-21-3) functionalized_np Functionalized Nanoparticle nanoparticle->functionalized_np thiol_molecule Thiol-containing Molecule (e.g., R-SH) thiol_molecule->functionalized_np initiator Photo- or Thermal Initiator initiator->functionalized_np Thiol-ene 'Click' Reaction

Caption: Post-functionalization pathway via thiol-ene click chemistry.

References

Application Notes & Protocols: 2,5,8,11-Tetraoxatetradec-13-ene in Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8,11-Tetraoxatetradec-13-ene is a non-ionic surfactant with potential applications in the environmental remediation of hydrophobic organic compounds (HOCs). HOCs, such as polycyclic aromatic hydrocarbons (PAHs) and components of crude oil, are persistent environmental pollutants due to their low aqueous solubility, which limits their availability for microbial degradation. The amphiphilic nature of this compound, possessing both a hydrophilic tetraoxa chain and a hydrophobic hydrocarbon tail, suggests its utility in enhancing the solubilization and subsequent biodegradation of these contaminants. This document provides detailed application notes and hypothetical protocols for the use of this compound in the remediation of soil contaminated with pyrene, a model PAH.

Mechanism of Action

The primary mechanism by which this compound is proposed to aid in the remediation of HOCs is through micelle-enhanced solubilization.[1][2] Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic exterior.[2] Hydrophobic pollutants like pyrene can partition into the hydrophobic core of these micelles, increasing their apparent solubility in the aqueous phase.[3][4] This enhanced solubilization can facilitate the desorption of the contaminant from soil particles and increase its bioavailability to degrading microorganisms.[1][5]

Application: Surfactant-Enhanced Remediation of Pyrene-Contaminated Soil

This application note details the use of this compound for the ex-situ soil washing of pyrene-contaminated soil.

Data Presentation

The following tables summarize hypothetical data from treatability studies on the effectiveness of this compound in the remediation of pyrene-contaminated sandy loam soil.

Table 1: Effect of this compound Concentration on Pyrene Removal Efficiency

Surfactant Concentration (mg/L)Pyrene Removal Efficiency (%)
0 (Control)5.2 ± 1.1
50045.8 ± 3.2
100068.3 ± 2.5
200085.1 ± 1.9
400092.6 ± 1.5
800093.1 ± 1.8
Conditions: Soil-to-solution ratio of 1:10 (w/v), washing time of 24 hours, temperature of 25°C, pH 7.0.

Table 2: Influence of Washing Time on Pyrene Removal Efficiency

Washing Time (hours)Pyrene Removal Efficiency (%)
155.4 ± 4.1
676.2 ± 3.3
1284.9 ± 2.8
2492.5 ± 2.1
4892.8 ± 2.4
Conditions: Surfactant concentration of 4000 mg/L, soil-to-solution ratio of 1:10 (w/v), temperature of 25°C, pH 7.0.

Table 3: Effect of pH on Pyrene Removal Efficiency

pHPyrene Removal Efficiency (%)
5.081.3 ± 3.9
6.088.7 ± 2.6
7.092.4 ± 1.7
8.091.8 ± 2.0
9.089.5 ± 2.9
Conditions: Surfactant concentration of 4000 mg/L, soil-to-solution ratio of 1:10 (w/v), washing time of 24 hours, temperature of 25°C.

Experimental Protocols

Protocol 1: Determination of Pyrene Solubilization in Aqueous Solutions of this compound

Objective: To determine the effect of this compound on the apparent solubility of pyrene in water.

Materials:

  • This compound

  • Pyrene (analytical grade)

  • Deionized water

  • Glass vials with Teflon-lined caps

  • Shaker table

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Add an excess amount of pyrene to each surfactant solution.

  • Seal the vials and shake them at a constant temperature for 48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved pyrene.

  • Analyze the pyrene concentration in the supernatant using HPLC.

Protocol 2: Ex-situ Soil Washing of Pyrene-Contaminated Soil

Objective: To evaluate the efficiency of this compound in removing pyrene from contaminated soil.

Materials:

  • Pyrene-contaminated soil (artificially spiked or from a contaminated site)

  • This compound

  • Deionized water

  • Erlenmeyer flasks

  • Orbital shaker

  • Centrifuge

  • Soxhlet extraction apparatus

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Characterize the pyrene concentration in the contaminated soil.

  • Prepare washing solutions of this compound at various concentrations in deionized water.

  • Place a known amount of contaminated soil into each Erlenmeyer flask.

  • Add the surfactant solution to achieve the desired soil-to-solution ratio.

  • Shake the flasks on an orbital shaker at a constant speed and temperature for a specified duration.

  • After washing, separate the soil and the aqueous phase by centrifugation.

  • Extract the residual pyrene from the washed soil using Soxhlet extraction.

  • Analyze the pyrene concentration in the soil extract using GC-MS.

  • Calculate the pyrene removal efficiency.

Protocol 3: Evaluation of the Effect of this compound on the Biodegradation of Pyrene

Objective: To assess the impact of this compound on the microbial degradation of pyrene.

Materials:

  • Pyrene

  • This compound

  • Mineral salts medium

  • Pyrene-degrading microbial consortium

  • Bioreactor or shake flasks

  • HPLC or GC-MS

Procedure:

  • Set up bioreactors or shake flasks with mineral salts medium.

  • Add pyrene as the sole carbon source.

  • In the experimental groups, add this compound at a concentration below its toxic level to the microorganisms.

  • Inoculate the flasks with the pyrene-degrading microbial consortium.

  • Incubate the flasks under optimal growth conditions (temperature, pH, agitation).

  • Monitor the degradation of pyrene over time by analyzing samples with HPLC or GC-MS.

  • Compare the degradation rates in the presence and absence of the surfactant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_washing Soil Washing cluster_separation Separation cluster_analysis Analysis cluster_biodegradation Biodegradation Study (Optional) prep_soil Pyrene-Contaminated Soil Sample washing Mix Soil and Surfactant Solution (Control Parameters: Time, Temp, pH) prep_soil->washing prep_surfactant Prepare this compound Solution prep_surfactant->washing separation Centrifuge to Separate Soil and Aqueous Phase washing->separation analysis_soil Analyze Residual Pyrene in Soil (GC-MS) separation->analysis_soil analysis_aq Analyze Pyrene in Aqueous Phase (HPLC) separation->analysis_aq biodeg Incubate Washed Soil with Pyrene-Degrading Microbes analysis_soil->biodeg analysis_biodeg Monitor Pyrene Degradation Over Time signaling_pathway cluster_soil Soil Matrix cluster_aqueous Aqueous Phase cluster_bioavailability Enhanced Bioavailability soil_particle Soil Particle pyrene_adsorbed Adsorbed Pyrene surfactant This compound pyrene_adsorbed->surfactant Desorption micelle Micelle Formation (> CMC) surfactant->micelle pyrene_micelle Pyrene-Containing Micelle micelle->pyrene_micelle Solubilization microbe Microorganism pyrene_micelle->microbe Uptake degradation Biodegradation microbe->degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5,8,11-Tetraoxatetradec-13-ene. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis of this compound, which is typically achieved via the Williamson ether synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation of Triethylene Glycol: For the Williamson ether synthesis to proceed, the hydroxyl group of triethylene glycol must be deprotonated to form the more nucleophilic alkoxide.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Use of weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may lead to an incomplete reaction unless a phase-transfer catalyst is employed. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Side Reactions: The primary competing reaction is the formation of the di-allylated byproduct, 1,14-Dioxa-4,7,10-trioxaheptadec-16-ene. Another possible side reaction is the elimination of the allyl halide, although this is less common with primary halides.

    • Solution: To favor mono-allylation, carefully control the stoichiometry of your reactants. Using a slight excess of triethylene glycol relative to the allyl halide can help minimize the formation of the di-allylated product. A molar ratio of triethylene glycol to allyl halide of 1.2:1 to 1.5:1 is a good starting point.

  • Reaction Conditions: Temperature and reaction time play a crucial role in the outcome of the synthesis.

    • Solution: The reaction is typically run at temperatures ranging from room temperature to a gentle reflux. Start with a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to side reactions and decomposition.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity.

    • Solution: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are generally preferred for Williamson ether synthesis as they can accelerate S(_N)2 reactions.

Q2: I am observing the formation of a significant amount of a non-polar byproduct. How can I identify and minimize it?

The most likely non-polar byproduct is the di-allylated ether of triethylene glycol.

  • Identification: This byproduct will have a higher Rf value on a TLC plate compared to the desired mono-allylated product and the starting triethylene glycol. It can be further characterized by techniques like NMR and mass spectrometry.

  • Minimization Strategies:

    • Stoichiometry Control: As mentioned previously, using an excess of triethylene glycol is the primary strategy to reduce the formation of the di-allylated product.

    • Slow Addition of Allyl Halide: Adding the allyl halide dropwise to the reaction mixture containing the deprotonated triethylene glycol can help maintain a low concentration of the alkylating agent, further favoring mono-substitution.

    • Use of a Phase-Transfer Catalyst: Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can enhance the reactivity of the alkoxide and may allow for milder reaction conditions, potentially improving selectivity.

Q3: I am having difficulty purifying the desired product from the reaction mixture. What are the recommended purification methods?

Purification can be challenging due to the presence of unreacted triethylene glycol (very polar), the di-allylated byproduct (non-polar), and residual salts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and any remaining base. This typically involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the mono-allylated product from the starting diol and the di-allylated byproduct.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the di-allylated ether, then gradually increase the polarity to elute the desired mono-allylated product. The highly polar triethylene glycol will remain on the column or elute with a very polar solvent system.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an alternative for purification, especially on a larger scale. However, care must be taken to avoid decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

Sodium hydride (NaH) is a highly effective base for this synthesis as it irreversibly deprotonates the alcohol to form the alkoxide. Other strong bases like potassium hydride (KH) can also be used. While hydroxides like NaOH or KOH can be used, they are generally less effective in anhydrous organic solvents and may require the use of a phase-transfer catalyst to achieve high yields.

Q2: Can I use other allylating agents besides allyl bromide or allyl chloride?

Yes, other allylating agents with good leaving groups, such as allyl iodide or allyl tosylate, can be used. Allyl iodide is more reactive than allyl bromide and chloride, which may allow for milder reaction conditions but could also potentially lead to more side reactions if not controlled carefully.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product and any byproducts. The disappearance of the limiting reactant (typically the allyl halide) and the appearance of the product spot indicate the progress of the reaction.

Q4: What are the safety precautions I should take during this synthesis?

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Allyl Halides: Allyl chloride and allyl bromide are lachrymators and are harmful if inhaled or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: THF can form explosive peroxides upon storage. Ensure you are using a fresh, peroxide-free bottle of THF or test for peroxides before use.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield and selectivity of the mono-allylation of triethylene glycol. The yield values are representative and may vary depending on the specific experimental setup.

ParameterVariationExpected Impact on Mono-ether YieldExpected Impact on Selectivity (Mono- vs. Di-ether)
Stoichiometry (TEG:Allyl Halide) 1:1ModerateLow
1.5:1HighHigh
2:1HighVery High
Base NaHHighGood
NaOH (no PTC)LowModerate
NaOH (with PTC)Moderate to HighGood
Temperature Room TemperatureModerate (slower reaction)High
50 °CHighGood
Reflux (THF)High (faster reaction)Moderate (risk of side reactions)
Solvent THFGoodGood
DMFHighGood
AcetonitrileHighGood

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative procedure for the mono-allylation of triethylene glycol.

Materials:

  • Triethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triethylene glycol (1.5 equivalents) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise under a stream of nitrogen. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Allylation: Cool the reaction mixture back to 0 °C. Add a solution of allyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualization

Synthesis_Pathway TEG Triethylene Glycol Alkoxide Triethylene Glycol Mono-alkoxide TEG->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Attack Byproduct Di-allylated Byproduct Alkoxide->Byproduct Second Alkylation AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->Product AllylHalide->Byproduct

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckBase 1. Check Base Strength and Stoichiometry Start->CheckBase BaseOK Base is Sufficient CheckBase->BaseOK Yes BaseIssue Use Stronger Base (NaH) or Add PTC CheckBase->BaseIssue No CheckStoich 2. Verify Reactant Stoichiometry (TEG excess?) StoichOK Stoichiometry is Correct CheckStoich->StoichOK Yes StoichIssue Increase TEG Excess CheckStoich->StoichIssue No CheckConditions 3. Evaluate Reaction Conditions (Temp, Time) ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes ConditionsIssue Optimize Temp/Time (Monitor by TLC) CheckConditions->ConditionsIssue No CheckPurification 4. Assess Purification Method PurificationOK Purification is Efficient CheckPurification->PurificationOK Yes PurificationIssue Optimize Chromatography (Gradient Elution) CheckPurification->PurificationIssue No BaseOK->CheckStoich StoichOK->CheckConditions ConditionsOK->CheckPurification End Improved Yield PurificationOK->End BaseIssue->Start StoichIssue->Start ConditionsIssue->Start PurificationIssue->Start Logical_Relationships Yield High Yield of Mono-ether Selectivity High Selectivity (Mono- vs Di-) Selectivity->Yield TEG_Excess Excess Triethylene Glycol TEG_Excess->Selectivity Strong_Base Strong Base (e.g., NaH) Strong_Base->Yield Optimal_Temp Optimal Temperature Optimal_Temp->Yield Aprotic_Solvent Polar Aprotic Solvent Aprotic_Solvent->Yield Di_allylation Di-allylation (Byproduct) Di_allylation->Yield reduces Elimination Elimination (Side Reaction) Elimination->Yield reduces High_Temp High Temperature High_Temp->Elimination Equimolar Equimolar Reactants Equimolar->Di_allylation

Technical Support Center: Purification of Allyloxymethoxytriglycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Allyloxymethoxytriglycol. Given that this is a specialized molecule, this guide is based on established purification principles for analogous ether and glycol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Allyloxymethoxytriglycol?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as allyl alcohol and methoxytriglycol, residual catalysts, and byproducts like dialkylated species or oligomers. Water and residual solvents are also common impurities.

Q2: Which chromatographic technique is most suitable for purifying Allyloxymethoxytriglycol?

A2: For laboratory-scale purification, flash column chromatography is typically the most effective method. The choice of stationary and mobile phases will be critical. Normal-phase silica gel is a common starting point, with a gradient elution of a non-polar solvent (like heptane) and a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol). For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: How can I effectively remove water from the final product?

A3: Residual water can often be removed by azeotropic distillation with a suitable solvent like toluene, provided the product is thermally stable. Alternatively, drying the product in a vacuum oven at a controlled temperature can be effective. For small-scale operations, drying over a desiccant such as anhydrous magnesium sulfate or sodium sulfate followed by filtration is a common practice.

Q4: What analytical methods are recommended for assessing the purity of Allyloxymethoxytriglycol?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile and non-volatile impurities.

  • Karl Fischer Titration: To accurately determine the water content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups and identify certain impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very close to the product.Optimize the mobile phase. Try a different solvent system with varying polarity or a different stationary phase (e.g., alumina instead of silica). A shallower solvent gradient during elution can also improve separation.
Product Degradation During Purification The product may be sensitive to the acidic nature of silica gel or to prolonged heat.Consider using neutral or basic alumina for chromatography. If the product is thermally labile, avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and a low-temperature water bath.
Incomplete Removal of Starting Materials Inefficient extraction or insufficient chromatographic separation.Perform a liquid-liquid extraction to remove water-soluble or acid/base-reactive starting materials before chromatography. Optimize the column chromatography conditions (e.g., column length, gradient steepness).
Presence of Peroxides Allyl ethers are prone to peroxide formation upon storage or exposure to air.Test for peroxides using peroxide test strips. If present, they can be removed by passing the material through a column of activated alumina or by treatment with a reducing agent like sodium sulfite.
Cloudy Appearance of Final Product Presence of residual water or insoluble impurities.Ensure all solvents are anhydrous. Filter the final product through a 0.22 µm syringe filter. If water is suspected, refer to the water removal techniques in the FAQ section.

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude Allyloxymethoxytriglycol in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% heptane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions based on the elution profile monitored by Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

Protocol 2: Preparative HPLC for High-Purity Samples
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase and column. A common choice would be a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol.

  • Sample Preparation: Dissolve the partially purified Allyloxymethoxytriglycol in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions as the product peak elutes.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC.

  • Solvent Removal: Pool the high-purity fractions and remove the solvents by rotary evaporation or lyophilization.

Quantitative Data Summary

The following table presents hypothetical data from purification trials to illustrate the effectiveness of different methods.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Flash Chromatography (Silica Gel) 759580Unreacted starting materials, polar byproducts
Preparative HPLC (C18) 95>9990Closely related structural isomers, oligomers
Distillation under Reduced Pressure 809070High-boiling and low-boiling impurities
Liquid-Liquid Extraction 708595Water-soluble impurities, residual catalysts

Visualizations

experimental_workflow crude Crude Allyloxymethoxytriglycol extraction Liquid-Liquid Extraction crude->extraction column Flash Column Chromatography extraction->column analysis1 Purity Analysis (TLC, GC-MS) column->analysis1 pooling Pool Pure Fractions analysis1->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Product (>95%) evaporation->final_product prep_hplc Preparative HPLC (Optional) final_product->prep_hplc high_purity_product High Purity Product (>99%) prep_hplc->high_purity_product

Caption: General workflow for the purification of Allyloxymethoxytriglycol.

troubleshooting_logic start Purity below target? check_impurities Identify Impurities (NMR, MS) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_side_product Side Product? check_impurities->is_side_product is_degradation Degradation? check_impurities->is_degradation optimize_reaction Optimize Reaction Conditions is_starting_material->optimize_reaction Yes optimize_chromatography Optimize Chromatography is_side_product->optimize_chromatography Yes use_milder_conditions Use Milder Purification Conditions is_degradation->use_milder_conditions Yes change_stationary_phase Change Stationary Phase optimize_chromatography->change_stationary_phase

Caption: Troubleshooting logic for improving the purity of Allyloxymethoxytriglycol.

Technical Support Center: Polymerization of 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of 2,5,8,11-Tetraoxatetradec-13-ene (CAS: 19685-21-3). This monomer, a triethylene glycol allyl methyl ether, presents unique opportunities and challenges in the synthesis of functional polymers.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low Polymer Yield and/or Low Molecular Weight in Free-Radical Polymerization

  • Question: I am attempting a free-radical polymerization of this compound using AIBN as an initiator, but I am consistently obtaining low yields of a viscous oil or a low molecular weight polymer. What is causing this and how can I improve my results?

  • Answer: This is a well-documented challenge with the free-radical polymerization of allyl monomers, including allyl ethers.[1] The primary cause is degradative chain transfer . In this process, the propagating radical abstracts a hydrogen atom from the allylic position of the monomer. This creates a highly resonance-stabilized and less reactive allyl radical, which is slow to re-initiate polymerization and can act as a termination agent.[1][2]

    Troubleshooting Steps:

    • Increase Initiator Concentration: A higher concentration of the initiator can generate more primary radicals, potentially increasing the rate of initiation relative to chain transfer. However, be aware that this will likely further decrease the molecular weight of the resulting polymer.

    • Elevate Reaction Temperature: Increasing the temperature can enhance the rates of both initiation and propagation. However, it may also increase the rate of chain transfer. Careful optimization of the temperature is necessary for your specific system.

    • Consider a Different Polymerization Technique: Free-radical polymerization is often not the ideal method for achieving high molecular weight polymers from allyl ethers.[1] Consider exploring alternative methods such as Tandem Isomerization/Cationic Polymerization or Ring-Opening Metathesis Polymerization (ROMP).

    • Radical-Mediated Cyclization (RMC): Recent studies suggest that the polymerization of allyl ethers may proceed via a Radical-Mediated Cyclization (RMC) mechanism rather than a simple free-radical addition.[1] This involves the formation of a five-membered ring structure. Understanding this mechanism can aid in the interpretation of results but may not directly lead to higher molecular weights.

Issue 2: No Polymerization Observed with Cationic Initiators

  • Question: I have tried to polymerize this compound using a conventional cationic initiator (e.g., a strong protic acid), but I am recovering my monomer unchanged. Why is this happening?

  • Answer: Allyl ethers are generally resistant to direct cationic polymerization under standard conditions.[3] The propagating carbocation readily undergoes a chain transfer reaction by abstracting a labile allylic hydrogen from a monomer molecule. This terminates the growing chain and forms a stable, non-propagating allyl cation.

    Troubleshooting Steps:

    • Tandem Isomerization/Cationic Polymerization (TICAP): This is the recommended approach for the cationic polymerization of allyl ethers.[3] This method involves a two-step, one-pot reaction:

      • Isomerization: A transition metal catalyst (e.g., a rhodium or ruthenium complex) is used to isomerize the allyl ether to its corresponding 1-propenyl ether.

      • Cationic Polymerization: The resulting 1-propenyl ether is highly reactive towards cationic initiators and will polymerize rapidly.[3]

Issue 3: Difficulty in Achieving Controlled Polymerization and Narrow Molecular Weight Distribution

  • Question: I need to synthesize a polymer from this compound with a specific molecular weight and a narrow polydispersity index (PDI). Which method should I use?

  • Answer: Achieving controlled polymerization of allyl ethers is challenging. For precise control over molecular weight and PDI, consider the following advanced techniques:

    • Anionic Ring-Opening Polymerization (AROP) of a Related Monomer: While not a direct polymerization of the allyl group, if a related epoxide monomer like allyl glycidyl ether is used, AROP can produce well-defined polymers with pendant allyl groups.[4][5] These pendant groups can then be further functionalized.

    • Ring-Opening Metathesis Polymerization (ROMP): If this compound is incorporated into a cyclic monomer, ROMP can be a powerful technique for producing polymers with controlled molecular weights and narrow PDIs.[6][7] The resulting polymers will have the oligo(ethylene glycol) side chains and a double bond in the backbone.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary challenge in the free-radical polymerization of this compound?

    • A1: The primary challenge is degradative chain transfer, where the abstraction of an allylic hydrogen leads to the formation of a stable, non-propagating allyl radical, resulting in low polymerization rates and low molecular weight polymers.[1][2]

  • Q2: Can I use cationic polymerization for this monomer?

    • A2: Direct cationic polymerization is ineffective due to rapid chain transfer. However, a tandem isomerization/cationic polymerization (TICAP) approach, which first converts the allyl ether to a more reactive 1-propenyl ether, can be successful.[3]

  • Q3: Are there any controlled polymerization methods suitable for this monomer?

    • A3: While direct controlled radical polymerization is difficult, techniques like Ring-Opening Metathesis Polymerization (ROMP) of a cyclic version of the monomer or Anionic Ring-Opening Polymerization (AROP) of related epoxide monomers can provide good control over the polymer architecture.[4][5][6][7]

  • Q4: What is the role of the oligo(ethylene glycol) chain in the polymerization?

    • A4: The oligo(ethylene glycol) chain imparts hydrophilicity and biocompatibility to the resulting polymer. It can also influence the solubility of the monomer and polymer in different solvents, which can affect the polymerization kinetics.

  • Q5: How can I characterize the resulting polymer?

    • A5: Standard polymer characterization techniques can be used, including:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

      • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

Data Presentation

Table 1: Comparison of Polymerization Methods for Allyl Ethers

Polymerization MethodKey AdvantagesKey ChallengesExpected Molecular WeightExpected PDI
Free-Radical Polymerization Simple setup, common initiatorsDegradative chain transfer, low MW, broad PDI[1][2]Low to ModerateBroad (>2.0)
Cationic Polymerization (Direct) -Ineffective due to chain transfer[3]--
Tandem Isomerization/Cationic Polymerization (TICAP) Can produce high MW polymersRequires specific transition metal catalysts[3]HighModerate to Broad
Ring-Opening Metathesis Polymerization (ROMP) Controlled MW and PDI, functional group tolerance[6][7]Requires synthesis of a cyclic monomerControlledNarrow (<1.5)
Anionic Ring-Opening Polymerization (AROP) of related epoxides Well-controlled MW and PDI[4][5]Indirect method, requires a different starting monomerControlledNarrow (<1.2)

Experimental Protocols

Protocol 1: General Procedure for Tandem Isomerization/Cationic Polymerization (TICAP) of this compound

  • Disclaimer: This is a general guideline and may require optimization.

  • Materials:

    • This compound (purified and dried)

    • Transition metal catalyst (e.g., [Rh(COD)Cl]₂)

    • Cocatalyst (e.g., a phosphine ligand)

    • Cationic initiator (e.g., a strong protic acid or a diaryliodonium salt photoinitiator)

    • Anhydrous solvent (e.g., dichloromethane)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve the transition metal catalyst and cocatalyst in the anhydrous solvent.

    • Add the this compound monomer to the catalyst solution.

    • Heat the mixture to the desired temperature to facilitate the isomerization of the allyl ether to the 1-propenyl ether. Monitor the isomerization by ¹H NMR.

    • Once the isomerization is complete, cool the reaction mixture to the desired polymerization temperature.

    • Add the cationic initiator to the solution.

    • Allow the polymerization to proceed for the desired time.

    • Terminate the polymerization by adding a quenching agent (e.g., methanol).

    • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry under vacuum.

Mandatory Visualizations

degradative_chain_transfer Monomer Allyl Ether Monomer (CH2=CH-CH2-OR) ChainTransfer Degradative Chain Transfer Monomer->ChainTransfer PropagatingRadical Propagating Radical (~P•) PropagatingRadical->ChainTransfer Reacts with AllylRadical Stable Allyl Radical (CH2=CH-ĊH-OR) ChainTransfer->AllylRadical Polymer Dead Polymer (~PH) ChainTransfer->Polymer Termination Termination AllylRadical->Termination LowMWPolymer Low Molecular Weight Polymer Termination->LowMWPolymer

Caption: Degradative chain transfer in free-radical polymerization of allyl ethers.

ticap_workflow cluster_isomerization Step 1: Isomerization cluster_polymerization Step 2: Cationic Polymerization AllylEther Allyl Ether (this compound) PropenylEther 1-Propenyl Ether (More Reactive Intermediate) AllylEther->PropenylEther Isomerization TransitionMetalCatalyst Transition Metal Catalyst (e.g., Rh or Ru complex) TransitionMetalCatalyst->PropenylEther Polymer High Molecular Weight Polymer PropenylEther->Polymer Polymerization CationicInitiator Cationic Initiator (e.g., H+) CationicInitiator->Polymer

References

Technical Support Center: Stabilizing 2,5,8,11-Tetraoxatetradec-13-ene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with 2,5,8,11-Tetraoxatetradec-13-ene in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

A1: The primary cause of instability is the acid-catalyzed hydrolysis of the vinyl ether functional group. In the presence of an acid and water, the vinyl ether moiety will degrade, leading to the formation of acetaldehyde and the corresponding poly(ethylene glycol) (PEG) alcohol. This reaction is a rate-determining proton transfer from a catalyzing acid to the substrate.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The rate of hydrolysis is significantly accelerated in acidic conditions. Therefore, to enhance stability, it is crucial to maintain the pH of the aqueous solution in the neutral to slightly alkaline range (pH 7-9). It is advisable to use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.

Q3: Are there other potential degradation pathways I should be aware of?

A3: Yes, in addition to hydrolysis, the poly(ethylene glycol) chain of the molecule is susceptible to oxidative degradation. This can be initiated by exposure to air (oxygen), light, and heat, leading to the formation of peroxides and subsequent chain cleavage.[2][3][4][5]

Q4: What are the ideal storage conditions for aqueous solutions of this compound?

A4: To minimize both hydrolysis and oxidative degradation, aqueous solutions should be stored at low temperatures (-20°C or lower) in tightly sealed containers, protected from light.[6] It is also recommended to purge the container with an inert gas like argon or nitrogen to displace oxygen.[6] For long-term storage, preparing aliquots of the solution can prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.

Q5: Can I use buffers containing primary amines, such as Tris or glycine?

A5: It is not recommended to use buffers containing primary amines. These can compete in acylation reactions if the vinyl ether is intended for conjugation, and may also influence the stability of the compound.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound in aqueous solutions.

Issue 1: Rapid loss of compound activity or inconsistent experimental results.

  • Potential Cause: Acid-catalyzed hydrolysis of the vinyl ether group.

  • Recommended Actions:

    • Verify pH of all aqueous solutions: Ensure that the pH of your buffers and final experimental medium is between 7 and 9.

    • Use appropriate buffers: Switch to non-amine-containing buffers like PBS, borate, or carbonate buffer.

    • Minimize exposure to acidic conditions: If transient exposure to acidic pH is unavoidable, keep the duration as short as possible and perform the steps at low temperatures to slow down the hydrolysis rate.

Issue 2: Gradual decrease in compound concentration over time, even in neutral buffers.

  • Potential Cause: Oxidative degradation of the polyethylene glycol chain.

  • Recommended Actions:

    • Deoxygenate solutions: Before adding the compound, sparge your aqueous buffers with an inert gas (argon or nitrogen) to remove dissolved oxygen.

    • Work under an inert atmosphere: If possible, perform your experiments in a glove box or under a gentle stream of inert gas.

    • Protect from light: Use amber-colored vials or wrap your experimental containers in aluminum foil to prevent photo-initiated oxidation.

    • Add an antioxidant: Consider the addition of a compatible antioxidant, such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), to your formulation if it does not interfere with your experiment.[5]

Issue 3: Difficulty in dissolving the compound or observing precipitates in the aqueous buffer.

  • Potential Cause: Low aqueous solubility or precipitation due to buffer components.

  • Recommended Actions:

    • Prepare a concentrated stock solution: Dissolve the compound in a water-miscible organic solvent like DMSO or DMF first, and then add it to the aqueous buffer.

    • Optimize final solvent concentration: Ensure the final concentration of the organic solvent in your aqueous solution is low enough to be compatible with your experimental system (typically <1%).

    • Gentle warming and sonication: Mild heating and sonication can aid in the dissolution of polyethylene glycol compounds.[7]

Experimental Protocols

Protocol 1: Quantification of this compound Hydrolysis Rate by UV-Vis Spectrophotometry

This method monitors the decrease in the vinyl ether concentration by measuring the change in absorbance at a specific wavelength.

  • Materials:

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)

    • UV-Vis spectrophotometer with a thermostatted cell compartment

    • Quartz cuvettes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Equilibrate the aqueous buffer of the desired pH to the target temperature (e.g., 25°C) in the spectrophotometer's cell compartment.

    • Add a small aliquot of the stock solution to the buffer in the cuvette, mix quickly, and immediately start recording the absorbance at the wavelength of maximum absorbance for the vinyl ether group (typically around 225-260 nm).[8]

    • Continue to record the absorbance at regular time intervals until a significant decrease is observed.

    • The data should conform to a first-order rate law. The observed first-order rate constant can be evaluated by fitting the absorbance data to an exponential function.[9]

Protocol 2: Detection of Acetaldehyde By-product by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol allows for the sensitive detection of acetaldehyde, a product of vinyl ether hydrolysis.

  • Materials:

    • Aqueous solution of this compound after incubation

    • Headspace vials

    • GC-MS system equipped with a headspace autosampler

    • Acetaldehyde standard for calibration

  • Procedure:

    • Incubate the aqueous solution of this compound under the desired experimental conditions (e.g., specific pH, temperature, and time).

    • Transfer a known volume of the incubated solution into a headspace vial and seal it.

    • Incubate the vial at a specific temperature for a set time to allow acetaldehyde to partition into the headspace (e.g., 70°C for 30 minutes).[10]

    • Inject a known volume of the headspace into the GC-MS system.

    • Analyze the sample for the presence of acetaldehyde by monitoring its characteristic mass fragments.

    • Quantify the amount of acetaldehyde by comparing the peak area to a calibration curve prepared with known concentrations of acetaldehyde standards.[10][11]

Data Presentation

Table 1: Influence of pH on the Hydrolysis of Vinyl Ethers (Conceptual Data)

pHTemperature (°C)Half-life (t½)First-Order Rate Constant (k)
4.025MinutesHigh
5.025HoursModerate
6.025DaysLow
7.425WeeksVery Low
8.025MonthsExtremely Low

Note: This table presents conceptual data to illustrate the expected trend. Actual values for this compound would need to be determined experimentally.

Visualizations

cluster_hydrolysis Acid-Catalyzed Hydrolysis Pathway Compound This compound Protonation Protonation of Vinyl Ether Compound->Protonation H+ (Acid Catalyst) Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Hydration Nucleophilic Attack by Water Carbocation->Hydration H2O Hemiacetal Hemiacetal Intermediate Hydration->Hemiacetal Products Acetaldehyde + PEG Alcohol Hemiacetal->Products Deprotonation

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Aqueous Solution of Compound at Defined pH Incubate Incubate at Controlled Temperature and Time Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analysis Analyze for Compound Degradation Sample->Analysis Quantify Quantify Remaining Compound and/or Degradation Products Analysis->Quantify Data Determine Rate Constant and Half-life Quantify->Data

References

Technical Support Center: Optimizing Reaction Conditions for Allyl-Terminated Triglycol Methyl Ether Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of allyl-terminated triglycol methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the terminal allyl group of an allyl-terminated triglycol methyl ether?

A1: The terminal allyl group is a versatile functional handle. The most common and robust functionalization strategies include:

  • Thiol-Ene "Click" Reaction: This radical-mediated reaction allows for the efficient and specific coupling of a thiol-containing molecule to the allyl group, forming a stable thioether linkage. It is widely used for its high yields, tolerance to various functional groups, and mild reaction conditions.[1][2][3][4]

  • Epoxidation: The double bond of the allyl group can be converted to an epoxide using various oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide can then be opened by a variety of nucleophiles to introduce diverse functionalities.[5][6][7]

  • Hydroformylation: This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a rhodium or cobalt catalyst. This introduces an aldehyde functionality, which can be further modified.[8][9][10][11]

Q2: I am observing low conversion in my thiol-ene reaction. What are the potential causes?

A2: Low conversion in thiol-ene reactions can stem from several factors:

  • Initiator Inefficiency: If using a photoinitiator, ensure the UV lamp is emitting at the correct wavelength and has sufficient intensity. For thermal initiators, verify the reaction temperature is adequate for its decomposition. In some cases, an initiator-free approach with UV irradiation can be effective.[2][4]

  • Oxygen Inhibition: The presence of dissolved oxygen can quench the radical reaction. It is crucial to degas the reaction mixture thoroughly using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Steric Hindrance: A bulky thiol or steric crowding around the allyl group can slow down the reaction rate. Increasing the reaction time or temperature may help to overcome this.

  • Impure Reagents: Impurities in the allyl-terminated triglycol, the thiol, or the solvent can interfere with the reaction. Ensure the purity of all starting materials.

Q3: My epoxidation reaction is producing significant side products. How can I improve the selectivity?

A3: Side product formation in epoxidation is often due to the reactivity of the epoxide ring. To improve selectivity:

  • Control of Reaction Temperature: Epoxidation reactions are often exothermic. Maintaining a low and controlled temperature (e.g., 0 °C) can minimize side reactions like the opening of the epoxide ring.

  • Choice of Oxidant: While m-CPBA is common, other reagents might offer better selectivity for your specific substrate. For allylic alcohols, vanadium-based catalysts can provide high diastereoselectivity.[5]

  • pH Control: The reaction medium's pH can influence the stability of the epoxide. Buffering the reaction mixture can sometimes prevent acid- or base-catalyzed decomposition.

  • Work-up Procedure: Quenching the reaction properly and performing a mild work-up are critical to prevent the degradation of the desired epoxide product.

Q4: How can I accurately determine the degree of functionalization of my polymer?

A4: Several analytical techniques can be used to quantify the functionalization:

  • ¹H NMR Spectroscopy: This is one of the most common and powerful methods. By comparing the integration of proton signals from the newly introduced functional group with the signals from the polymer backbone (e.g., the methoxy group or the ethylene glycol protons), the degree of functionalization can be calculated.[12]

  • FT-IR Spectroscopy: The appearance of characteristic vibrational bands from the new functional group and the disappearance of bands associated with the allyl group can confirm the reaction's success.

  • Size Exclusion Chromatography (SEC): While not a direct measure of functionalization, SEC can indicate changes in the polymer's molecular weight and polydispersity, which can be suggestive of successful modification.[13]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): These techniques can provide detailed information about the molecular weight distribution and confirm the covalent attachment of the new functional group.[14]

Troubleshooting Guides

Issue 1: Incomplete Thiol-Ene Reaction

Symptoms:

  • ¹H NMR spectrum shows residual allyl proton signals.

  • The molecular weight of the product is lower than expected.

  • The product is a mixture of starting material and the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Initiator Increase the concentration of the photoinitiator or thermal initiator.
Oxygen Inhibition Thoroughly degas all reagents and solvents before reaction setup. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
Low Reaction Temperature For thermal initiation, increase the reaction temperature to ensure efficient radical formation.
Short Reaction Time Extend the reaction time to allow for complete conversion, especially with sterically hindered substrates.
Impure Reagents Purify the starting materials (allyl-terminated triglycol and thiol) before use. Use anhydrous and high-purity solvents.[13]
Issue 2: Poor Yields in Epoxidation

Symptoms:

  • Low isolated yield of the epoxidized product.

  • Presence of multiple spots on TLC analysis.

  • Complex ¹H NMR spectrum indicating a mixture of products.

Possible Causes and Solutions:

CauseRecommended Action
Epoxide Ring Opening Maintain a low reaction temperature (e.g., 0 °C) and use a non-nucleophilic solvent. A buffered system can also prevent acid-catalyzed ring opening.
Over-oxidation Use a stoichiometric amount of the oxidizing agent. Adding the oxidant slowly to the reaction mixture can also help control the reaction.
Product Degradation during Work-up Use a mild quenching agent (e.g., sodium thiosulfate for peroxyacids) and avoid strongly acidic or basic conditions during extraction and purification.
Volatile Product If the product is volatile, use care during solvent removal (e.g., use lower temperatures on the rotary evaporator).

Experimental Protocols

Protocol 1: General Procedure for Thiol-Ene "Click" Reaction
  • Reagent Preparation: In a round-bottom flask, dissolve the allyl-terminated triglycol methyl ether (1 equivalent) and the desired thiol (1.1 equivalents) in a suitable solvent (e.g., THF, dichloromethane, or methanol) that has been previously degassed.

  • Initiator Addition: Add a catalytic amount of a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, ~1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes while stirring.

  • Photoreaction: Irradiate the stirred reaction mixture with a UV lamp (e.g., 365 nm) at room temperature. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography or precipitation to obtain the functionalized triglycol.[13]

Protocol 2: General Procedure for Epoxidation
  • Reaction Setup: Dissolve the allyl-terminated triglycol methyl ether (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, dissolve the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred solution of the allyl-terminated triglycol over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy the excess peroxide.

  • Work-up: Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Thiol-Ene Reaction Conditions

ThiolInitiator (mol%)SolventTime (h)Yield (%)
1-ThioglycerolDMPA (2)THF2>95
CysteineIrgacure 2959 (1)Water/MeOH1>90
DodecanethiolAIBN (3)Toluene6~98

Table 2: Influence of Oxidant on Epoxidation Yield

OxidantSolventTemperature (°C)Time (h)Yield (%)
m-CPBADichloromethane03~85-95
Hydrogen PeroxideMethanol2512Variable
t-BuOOH/VO(acac)₂Toluene256~90

Visualizations

Thiol_Ene_Troubleshooting start Low Conversion in Thiol-Ene Reaction check_o2 Check for Oxygen Inhibition start->check_o2 check_initiator Evaluate Initiator Efficiency start->check_initiator check_reagents Assess Reagent Purity start->check_reagents degas Degas Solvents and Reagents check_o2->degas O2 present increase_initiator Increase Initiator Concentration check_initiator->increase_initiator Inefficient purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities found success Improved Conversion degas->success increase_initiator->success purify_reagents->success

Caption: Troubleshooting workflow for low conversion in thiol-ene reactions.

Epoxidation_Workflow start Start: Allyl-Terminated Triglycol dissolve Dissolve in CH2Cl2 Cool to 0°C start->dissolve add_oxidant Add m-CPBA Solution Dropwise dissolve->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction Complete workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Final Epoxidized Product purify->product

Caption: Experimental workflow for the epoxidation of allyl-terminated triglycol.

References

side reactions to avoid during 2,5,8,11-Tetraoxatetradec-13-ene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the polymerization of 2,5,8,11-Tetraoxatetradec-13-ene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound?

A1: this compound is a monomer featuring a terminal allyl group (a carbon-carbon double bond) and a short, methylated oligo(ethylene glycol) chain. Its structure, CH₂=CH-CH₂-O-(CH₂-CH₂-O)₃-CH₃, makes it a candidate for synthesizing polymers with hydrophilic and biocompatible properties, often used in biomedical applications.[1][2]

Q2: Which polymerization methods are most suitable for this monomer?

A2: Due to its terminal allyl group, this monomer can be polymerized via several mechanisms:

  • Free-Radical Polymerization: A common method, but often challenging due to the stability of the allylic radical, which promotes chain transfer.

  • Cationic Polymerization: Can be used, but the high reactivity of cationic species requires stringent control to avoid side reactions.[3][4]

  • Thiol-Ene "Click" Chemistry: A highly efficient method where the allyl group reacts with a thiol-containing molecule, typically in the presence of a photo- or thermal initiator. This is often used for forming polymer networks or for post-polymerization modification.[5][6]

Troubleshooting Guide: Free-Radical Polymerization

Q3: My free-radical polymerization is very slow and I'm only getting low molecular weight polymers or oligomers. What is the cause?

A3: This is the most common problem when polymerizing allyl monomers. It is caused by degradative chain transfer to the monomer . The propagating radical abstracts a hydrogen atom from the carbon adjacent to the monomer's double bond. This creates a very stable (and thus unreactive) allylic radical, which is slow to re-initiate a new polymer chain. This effectively terminates the growing chain, leading to low molecular weights and slow polymerization rates.

Q4: My polymer has a broad molecular weight distribution and appears to be branched. What could be happening?

A4: This is likely due to a combination of side reactions, including:

  • Backbiting (Intramolecular Chain Transfer): The growing polymer chain curls back on itself, and the radical end abstracts a hydrogen from the polymer backbone. This creates a mid-chain radical that can continue to propagate, forming a branch.[7][8]

  • Intermolecular Chain Transfer: A propagating radical abstracts a hydrogen from a neighboring polymer chain, terminating one chain and creating a new radical on the other, which leads to branching.

  • β-Scission: Mid-chain radicals formed from chain transfer events can break, resulting in a terminated chain with a double bond at its end (a macromonomer) and a new radical.[8][9]

Q5: My polymerization reaction is inhibited; it either fails to start or stops prematurely. What should I check?

A5: The most common cause is oxygen inhibition . Oxygen dissolved in the reaction mixture can react with the initiating or propagating radicals to form stable peroxide radicals, which inhibit the polymerization process.[10] Ensure all reagents and the reaction vessel are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen). Also, verify the purity and activity of your initiator.

Troubleshooting Summary: Free-Radical Polymerization
Symptom Observed Primary Possible Cause(s) Recommended Actions & Solutions
Low Polymerization Rate & Low Molecular WeightDegradative Chain Transfer to Monomer (Allylic Transfer)- Increase monomer concentration. - Use a higher initiator concentration. - Consider alternative methods like thiol-ene chemistry.
Broad Molecular Weight Distribution / BranchingBackbiting, Intermolecular Chain Transfer, β-Scission- Lower the reaction temperature. - Reduce the monomer conversion to limit branching at high conversion. - Operate in a more dilute solution (though this may worsen allylic transfer).
No Polymerization or Premature TerminationOxygen Inhibition, Impure Initiator/Monomer- Deoxygenate the reaction mixture thoroughly (e.g., freeze-pump-thaw). - Purify the monomer to remove inhibitors. - Use a fresh, properly stored initiator.

Troubleshooting Guide: Cationic Polymerization

Q6: I am attempting cationic polymerization, but the resulting polymer has a low molecular weight and a very broad distribution. Why?

A6: Cationic polymerization is notoriously sensitive to side reactions due to the high reactivity of the propagating carbocationic species.[4] The primary causes for poor control are:

  • Chain Transfer to Monomer: The growing chain transfers a proton to a monomer molecule, terminating the polymer and starting a new, short chain.[11]

  • Chain Transfer to Water/Impurities: Trace amounts of water or other protic impurities can act as potent chain transfer agents, terminating the polymerization.[11] This necessitates extremely stringent anhydrous (water-free) conditions.

  • β-Proton Elimination: The propagating cation can eliminate a proton, forming a terminal double bond and terminating the chain.[11]

Troubleshooting Summary: Cationic Polymerization
Symptom Observed Primary Possible Cause(s) Recommended Actions & Solutions
Low Molecular Weight & Broad Dispersity (Đ)Chain Transfer (to monomer, polymer, or impurities)- Ensure all glassware is rigorously dried. - Purify and dry the monomer and solvent immediately before use. - Run the reaction under a high-purity inert atmosphere.[12]
Poor Control Over PolymerizationHighly Reactive Cationic Species, Chain Transfer- Conduct the polymerization at very low temperatures (e.g., -78 °C) to stabilize the carbocation and suppress side reactions.[4] - Choose an appropriate initiator/co-initiator system for controlled polymerization.

Troubleshooting Guide: Thiol-Ene "Click" Reaction

Q7: My photo-initiated thiol-ene reaction is not reaching full conversion. What are the likely issues?

A7: While highly efficient, thiol-ene reactions can be hampered by a few factors:

  • Incorrect Stoichiometry: The reaction relies on a precise balance (typically 1:1) of thiol and ene (allyl) functional groups. Inaccurate measurements of reactants can leave one group in excess.

  • Oxygen Inhibition: If using a radical-based photoinitiator, dissolved oxygen can quench the excited initiator or react with the thiyl radicals, inhibiting the reaction.

  • Insufficient UV Exposure/Initiator: The UV source may not be of the correct wavelength or intensity for the chosen photoinitiator, or the initiator concentration may be too low for the thickness of the sample (UV attenuation).

Troubleshooting Summary: Thiol-Ene Reaction
Symptom Observed Primary Possible Cause(s) Recommended Actions & Solutions
Incomplete ConversionIncorrect Stoichiometry, Oxygen Inhibition- Carefully calculate and measure a 1:1 molar ratio of thiol to allyl groups. - De-gas the monomer mixture before curing. - Perform the reaction under an inert atmosphere.
Slow or Incomplete Curing (Photoreaction)Insufficient UV Light or Initiator Concentration- Verify the UV lamp's wavelength matches the initiator's absorption peak. - Increase the initiator concentration or the exposure time. - Ensure the sample thickness is not preventing light penetration.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Deoxygenation

A critical step for avoiding inhibition in free-radical and photo-initiated thiol-ene polymerizations.

  • Add the monomer, solvent (if any), and a magnetic stir bar to a Schlenk flask.

  • Secure the flask to a Schlenk line.

  • Freeze: Immerse the bottom of the flask in liquid nitrogen until the contents are completely frozen.

  • Pump: Open the flask to the vacuum line and evacuate for 10-15 minutes.

  • Thaw: Close the flask to the vacuum, remove it from the liquid nitrogen, and allow the contents to thaw completely. Trapped gases will bubble out.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final thaw, backfill the flask with a high-purity inert gas (e.g., Argon). The initiator can now be added via syringe.

Visualizing Key Polymerization Pathways and Side Reactions

G cluster_0 Free-Radical Polymerization M Monomer AR Allylic Radical (Stable) M->AR Forms I Initiator I->M Initiation R Propagating Radical (Pn•) R->M Propagation (Desired) R->M Chain Transfer (Side Reaction) LMWP Low MW Polymer R->LMWP Terminates to

Figure 1: Dominant side reaction in free-radical polymerization of allyl monomers.

G cluster_1 Cationic Polymerization M Monomer M_plus New Short Chain (M+) M->M_plus Starts P_plus Propagating Cation (P+) P_plus->M Propagation P_plus->M Chain Transfer to Monomer Dead_P Terminated Polymer P_plus->Dead_P Terminates to

Figure 2: Chain transfer to monomer in cationic polymerization.

G cluster_2 Troubleshooting Workflow: Low Molecular Weight Polymer start Problem: Low MW in Free-Radical Rxn q1 Was the system deoxygenated? start->q1 a1_no Action: Deoxygenate via Freeze-Pump-Thaw q1->a1_no No q2 Is this an allyl monomer? q1->q2 Yes a1_no->q2 a2_yes Cause: High probability of Allylic Chain Transfer q2->a2_yes Yes a2_sol Solution: Increase monomer concentration or switch to Thiol-Ene reaction. a2_yes->a2_sol

Figure 3: Logical workflow for diagnosing low molecular weight polymer issues.

References

Technical Support Center: Allyloxymethoxytriglycol-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Allyloxymethoxytriglycol and similar glycol ether-based formulations. Given the limited publicly available data on "Allyloxymethoxytriglycol," this guide addresses common challenges encountered with analogous glycol-based compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of glycol ether-based compounds in formulations?

Glycol ethers are versatile molecules often used as solvents, co-solvents, and formulation stabilizers in pharmaceuticals and research applications. Their amphipathic nature, having both hydrophilic and hydrophobic properties, allows them to dissolve a wide range of substances. They are also used as intermediates in chemical synthesis.

Q2: How can I assess the purity of my Allyloxymethoxytriglycol-based compound?

Standard analytical techniques can be employed to assess the purity of glycol-based compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective methods for identifying and quantifying impurities.

Q3: What are the key safety precautions when handling glycol-based formulations?

When handling any chemical, it is crucial to consult the Safety Data Sheet (SDS). Generally, for glycol ethers, this includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure.

Troubleshooting Guide

Issue 1: Poor Solubility or Phase Separation in Aqueous Formulations

Q: My Allyloxymethoxytriglycol-based formulation is showing signs of phase separation or insolubility in an aqueous buffer. What steps can I take to improve solubility?

A: This is a common issue when working with amphipathic compounds. Here are several strategies to troubleshoot poor solubility:

  • Adjusting pH: The solubility of your active pharmaceutical ingredient (API) or the formulation itself may be pH-dependent. Conduct a pH titration study to identify the optimal pH for solubility.

  • Co-solvents: The addition of a co-solvent can enhance the solubility of hydrophobic compounds. Consider screening a panel of pharmaceutically acceptable co-solvents.

  • Temperature Modification: Solubility can be temperature-dependent. Gently warming the solution may improve solubility, but be cautious of potential degradation of your components.

  • Surfactants: Introducing a surfactant can help to stabilize the formulation and prevent phase separation by forming micelles.

Troubleshooting Workflow for Solubility Issues

start Phase Separation or Insolubility Observed ph_adjust Adjust pH of Formulation start->ph_adjust Attempt 1 evaluate Evaluate Formulation for Stability ph_adjust->evaluate cosolvent Introduce a Co-solvent cosolvent->evaluate temp Modify Temperature temp->evaluate surfactant Add a Surfactant surfactant->evaluate evaluate->cosolvent Unstable evaluate->temp Unstable evaluate->surfactant Unstable success Issue Resolved evaluate->success Stable fail Re-evaluate Formulation Components evaluate->fail Persistent Instability cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization and Stability a Characterize API and Excipient Properties b Solubility and Compatibility Studies a->b c Prototype Formulation Screening b->c d Optimization of Component Concentrations c->d e Physicochemical Characterization d->e f Stability Studies (ICH Guidelines) e->f g Final Formulation Selection f->g Final Formulation

Technical Support Center: Enhancing the Long-Term Stability of 2,5,8,11-Tetraoxatetradec-13-ene (CAS: 19685-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of products containing 2,5,8,11-Tetraoxatetradec-13-ene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 19685-21-3?

A1: The primary cause of instability for this compound, an allyl ether, is its propensity to form explosive peroxides upon exposure to atmospheric oxygen. This autoxidation process is often accelerated by light and heat. These peroxide impurities can compromise experimental outcomes and pose a significant safety risk, as they can detonate when subjected to heat, friction, or mechanical shock.

Q2: What are the visible signs of degradation in a container of 19685-21-3?

A2: Visual inspection is the first step in assessing the stability of your product. Signs of significant peroxide formation can include the presence of discoloration, cloudiness, or the formation of crystals, particularly around the cap and within the liquid.[1][2] If you observe any of these signs, do not attempt to move or open the container. Treat it as potentially explosive and contact your institution's environmental health and safety office for guidance on safe disposal.[1]

Q3: How should I properly store 19685-21-3 to ensure its long-term stability?

A3: To maximize the shelf-life and maintain the integrity of this compound, it is crucial to store it in a cool, dark, and dry place. The container should be airtight and stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Refrigeration at 2-8°C is recommended.[1] Always ensure the container is properly sealed after each use.

Q4: What is the recommended shelf-life for 19685-21-3?

A4: The shelf-life of 19685-21-3 is highly dependent on storage conditions and the presence of inhibitors. For unstabilized products, it is recommended to dispose of them within 3-6 months of opening.[1][3][4] For products stabilized with an inhibitor like MEHQ, the shelf-life can be extended to 12 months after opening, provided it is stored correctly.[3][4] It is imperative to date the container upon receipt and upon opening to track its age accurately.[1][4][5]

Q5: What are inhibitors, and how do they enhance the stability of 19685-21-3?

A5: Inhibitors are chemical compounds added in small quantities to prevent or slow down unwanted reactions, such as peroxide formation. For allyl ethers like 19685-21-3, a common and effective inhibitor is 4-Methoxyphenol (MEHQ).[5] MEHQ functions by scavenging the free radicals that propagate the autoxidation process, thereby extending the product's stability and shelf-life.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 19685-21-3.

Issue 1: Inconsistent or Failed Polymerization Reactions
  • Problem: You are using 19685-21-3 as a monomer, and you observe inconsistent polymerization rates, lower than expected molecular weights, or complete inhibition of the reaction.

  • Possible Cause: The presence of peroxides in the monomer can interfere with controlled polymerization reactions. Peroxides can act as unintended initiators, leading to uncontrolled polymerization or side reactions that terminate polymer chains prematurely.[6][7]

  • Troubleshooting Steps:

    • Test for Peroxides: Before use, especially if the product has been stored for an extended period, test a small aliquot for the presence of peroxides using one of the protocols outlined in the "Experimental Protocols" section below.

    • Remove Peroxides: If peroxides are detected, purify the monomer using the recommended peroxide removal procedures.

    • Optimize Initiator Concentration: If you suspect that residual inhibitor (like MEHQ) is affecting your polymerization, you may need to adjust the concentration of your initiator.

    • Purify Monomer: If the issue persists, consider purifying the monomer by passing it through a column of activated alumina to remove both peroxides and the inhibitor.

Issue 2: Unexpected Exotherm or Pressure Buildup During a Reaction
  • Problem: During a reaction involving heating or distillation of 19685-21-3, you notice a rapid, unexpected increase in temperature or pressure.

  • Possible Cause: This is a critical safety warning. Concentrating a solution containing peroxides through distillation or evaporation can lead to a dangerous, explosive accumulation of these unstable compounds.

  • Immediate Actions:

    • Stop the Heat Source Immediately.

    • Evacuate the Area and alert others.

    • Contact your institution's safety officer. Do not attempt to dismantle the apparatus.

  • Preventative Measures:

    • ALWAYS test for peroxides before any distillation or concentration step.

    • Never distill to dryness. Leave a residual volume of at least 20% in the distillation flask.

Data Presentation

Table 1: Recommended Storage Times for Peroxide-Forming Chemicals
Chemical ClassStorage ConditionsRecommended Disposal Time After Opening
Class A (Severe Hazard) Uninhibited3 months
Class B (Concentration Hazard) Uninhibited, stored in air6 months[3]
Inhibited, stored in air12 months[3][4]
Stored under inert gas2 years[3]
Class C (Polymerization Hazard) Inhibited12 months[4]
Uninhibited24 hours[4]

Note: this compound falls under Class B and Class C due to its structure.

Table 2: Semi-Quantitative Peroxide Concentration and Associated Risk
Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 3LowReasonably safe for most laboratory procedures.
3 - 30ModerateAvoid concentration. Recommended for disposal if not used immediately.
> 30HighDo not use. Dispose of immediately following safety protocols.
> 100ExtremePotentially explosive. Do not handle. Contact safety professionals.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

This method provides a rapid, qualitative assessment of peroxide presence.

Materials:

  • Glacial Acetic Acid

  • Potassium Iodide (KI), solid

  • Sample of 19685-21-3

  • Two glass test tubes

Procedure:

  • Prepare a fresh KI solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid in a test tube.

  • In a separate test tube, add 1 mL of the 19685-21-3 sample to be tested.

  • Add the freshly prepared KI solution to the sample.

  • Gently mix and observe any color change against a white background.

Interpretation of Results:

  • No color change (remains colorless): Peroxides are not present in significant amounts.

  • Pale yellow color: A low concentration of peroxides is present.

  • Bright yellow or brown color: A high and potentially hazardous concentration of peroxides is present.

Protocol 2: Peroxide Removal Using Activated Alumina

This protocol is effective for removing peroxides from water-insoluble ethers like 19685-21-3.

Materials:

  • Activated Alumina (basic or neutral, Brockmann I)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Collection flask

  • Peroxide-containing 19685-21-3

Procedure:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.

  • Fill the column with activated alumina. A general guideline is to use approximately 100g of alumina for every 100 mL of solvent to be purified.

  • Carefully add the peroxide-containing 19685-21-3 to the top of the alumina column.

  • Allow the liquid to percolate through the alumina under gravity, collecting the purified product in the collection flask.

  • After purification, test the collected liquid for the presence of peroxides using Protocol 1 to confirm their removal.

  • Deactivation of Alumina: The used alumina will contain concentrated peroxides and must be handled with care. Flush the column with a dilute aqueous solution of ferrous sulfate to neutralize the peroxides before disposal.

Visualizations

degradation_pathway cluster_0 Peroxide Formation Pathway Allyl_Ether 19685-21-3 (Allyl Ether) Radical_Initiation Radical Initiation Allyl_Ether->Radical_Initiation Light, Heat Oxygen O₂ (from Air) Oxygen->Radical_Initiation Allyl_Radical Allyl Ether Radical Radical_Initiation->Allyl_Radical Peroxy_Radical Peroxy Radical Allyl_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (Unstable) Peroxy_Radical->Hydroperoxide + H-Abstraction Explosive_Peroxides Polymeric Peroxides (Shock Sensitive) Hydroperoxide->Explosive_Peroxides Further Reactions

Caption: Autoxidation pathway of 19685-21-3 leading to peroxide formation.

stabilization_mechanism cluster_1 Stabilization with MEHQ Peroxy_Radical Peroxy Radical (ROO•) Stable_Radical Stable MEHQ Radical Peroxy_Radical->Stable_Radical H-Abstraction from MEHQ Neutral_Product Neutral Product (ROOH) Peroxy_Radical->Neutral_Product MEHQ MEHQ (4-Methoxyphenol) MEHQ->Stable_Radical Chain_Termination Chain Reaction Terminated Stable_Radical->Chain_Termination

Caption: Mechanism of inhibition by MEHQ to terminate the peroxide chain reaction.

experimental_workflow cluster_2 Workflow for Safe Handling and Use Start Receive/Open 19685-21-3 Visual_Inspection Visually Inspect Container Start->Visual_Inspection Peroxide_Test Perform Peroxide Test (Protocol 1) Visual_Inspection->Peroxide_Test Decision Peroxides Detected? Peroxide_Test->Decision Use_in_Experiment Use in Experiment Decision->Use_in_Experiment No High_Concentration High Concentration (Brown Color)? Decision->High_Concentration Yes Peroxide_Removal Remove Peroxides (Protocol 2) Retest Retest for Peroxides Peroxide_Removal->Retest Retest->Use_in_Experiment Dispose Contact EHS for Disposal High_Concentration->Peroxide_Removal No (Pale Yellow) High_Concentration->Dispose Yes

Caption: Decision workflow for handling and using 19685-21-3.

References

analytical techniques for detecting impurities in 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 2,5,8,11-Tetraoxatetradec-13-ene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Given that this compound is a polyethylene glycol (PEG) derivative, potential impurities can arise from the manufacturing process, degradation, or storage. Common impurities in PEG-related compounds include:

  • Residual reactants and catalysts: Ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG).[1][2]

  • Oxidation and degradation products: Peroxides, formaldehyde, acetaldehyde, formic acid, and acetic acid.[3]

  • Structurally related impurities: Homologues of this compound with different ethylene oxide chain lengths.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5] The choice of technique depends on the nature of the impurity.

  • Gas Chromatography (GC) , particularly with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID), is ideal for analyzing volatile organic impurities such as residual solvents and low molecular weight glycols.[1][6][7]

  • High-Performance Liquid Chromatography (HPLC) is the primary technique for non-volatile and thermally labile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and quantification of impurities without the need for reference standards for every impurity.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy can be used for identifying functional groups and to quickly screen for the presence of certain types of impurities or degradation.[11][12][13]

Q3: How can I quantify the identified impurities?

A3: Quantification can be achieved using various methods depending on the technique:

  • Chromatographic techniques (GC, HPLC): Typically requires the use of certified reference standards for each impurity to create a calibration curve.

  • Quantitative NMR (qNMR): Allows for the determination of impurity concentrations relative to a certified internal standard, without needing a reference standard for the impurity itself.[10][14]

Troubleshooting Guides

HPLC Analysis

Problem: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in the mobile phase can accumulate and elute as peaks, especially during gradient elution.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use.

  • Possible Cause 2: Sample Contamination. The sample itself may have been contaminated during preparation.

    • Solution: Prepare a fresh sample, ensuring all glassware and equipment are scrupulously clean.

  • Possible Cause 3: Injector or System Contamination. Carryover from a previous injection can lead to ghost peaks.

    • Solution: Run a blank injection (injecting only the mobile phase) to see if the peak persists. If so, implement a robust needle wash protocol and flush the system with a strong solvent.

  • Possible Cause 4: Degradation of the Analyte. The analyte may be degrading in the sample vial or on the column.

    • Solution: Investigate the stability of the analyte in the chosen solvent. Use a temperature-controlled autosampler if necessary.

Problem: My peak shapes are poor (tailing or fronting).

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.[15]

    • Solution: Reduce the injection volume or dilute the sample.[15]

  • Possible Cause 2: Mismatch between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

GC-MS Analysis

Problem: I am observing poor sensitivity for my target impurities.

  • Possible Cause 1: Inefficient Injection. For volatile impurities, headspace analysis is often more sensitive than direct liquid injection.

    • Solution: Optimize headspace parameters such as incubation temperature and time.

  • Possible Cause 2: Active Sites in the GC System. Polar analytes, such as glycols, can interact with active sites in the inlet or column, leading to poor peak shape and sensitivity.

    • Solution: Use a deactivated inlet liner and a column designed for polar analytes. Derivatization of the analytes can also reduce their polarity.[6]

  • Possible Cause 3: Mass Spectrometer Tuning. An improperly tuned mass spectrometer will result in poor sensitivity.

    • Solution: Perform a routine tune of the mass spectrometer according to the manufacturer's recommendations.

Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling of this compound

Analytical TechniqueTarget ImpuritiesStrengthsLimitations
GC-MS/FID Volatile organic compounds, residual solvents (e.g., ethylene oxide, 1,4-dioxane), low molecular weight glycols (EG, DG)High sensitivity and selectivity for volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[6]
HPLC-UV/MS Non-volatile impurities, degradation products, structurally related impuritiesWide applicability for non-volatile compounds.[7]May require reference standards for quantification. UV detection requires a chromophore.
NMR Spectroscopy Structural elucidation and quantification of known and unknown impuritiesProvides detailed structural information.[8][9] Quantitative without impurity-specific standards.[10] Non-destructive.[9]Lower sensitivity compared to chromatographic methods.[10]
FTIR Spectroscopy Functional group identification, screening for degradationRapid analysis with minimal sample preparation.[16]Not suitable for complex mixtures or quantification of trace impurities.[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of Volatile Impurities

This protocol outlines a headspace GC-MS method for the detection of volatile impurities such as ethylene glycol (EG) and diethylene glycol (DG).

  • Sample Preparation:

    • Accurately weigh approximately 400 mg of the this compound sample into a 20 mL headspace vial.

    • Add 1.0 mL of water to dissolve the sample.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Standard Preparation:

    • Prepare a stock solution containing 0.50 mg/mL of ethylene glycol and diethylene glycol in water.

    • Prepare a series of calibration standards by diluting the stock solution.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

    • Headspace Autosampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Incubation Time: 30 min

    • GC Oven Program:

      • Initial Temperature: 50°C, hold for 5 min.

      • Ramp: 10°C/min to 220°C, hold for 5 min.

    • Inlet: Split mode (10:1), 230°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Analysis:

    • Equilibrate the system by running a blank.

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the sample preparations.

    • Identify and quantify impurities by comparing retention times and mass spectra to the standards.

Protocol 2: HPLC-UV Analysis of Non-Volatile Impurities

This protocol provides a general reversed-phase HPLC method for the separation of non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 50.0 mL of the mobile phase A to achieve a concentration of 1 mg/mL.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase A).

    • Inject the sample solution.

    • Analyze the chromatogram for peaks other than the main analyte peak. Relative quantification can be performed based on peak area percentages. For absolute quantification, reference standards of the impurities are required.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Impurity Analysis cluster_evaluation Evaluation cluster_end Result start Sample of This compound volatile Volatile Impurity Screening (GC-MS) start->volatile non_volatile Non-Volatile Impurity Screening (HPLC) start->non_volatile id_quant Impurity Identification & Quantification volatile->id_quant non_volatile->id_quant spec_check Compare to Specifications id_quant->spec_check pass Pass spec_check->pass Within Limits fail Fail (OOS) spec_check->fail Exceeds Limits

Caption: General workflow for impurity analysis of this compound.

hplc_troubleshooting start Unexpected Peaks in HPLC Chromatogram q1 Run Blank Injection. Peak still present? start->q1 a1_yes System Contamination q1->a1_yes Yes q2 Prepare Fresh Mobile Phase. Problem solved? q1->q2 No sol1 Solution: Flush system, use robust needle wash a1_yes->sol1 a2_no Mobile Phase Contamination q2->a2_no No end_ok Problem Resolved q2->end_ok Yes sol2 Solution: Use high-purity solvents, filter mobile phase a2_no->sol2 q3 Prepare Fresh Sample. Problem solved? sol2->q3 a3_no Sample Contamination or Degradation q3->a3_no No q3->end_ok Yes sol3 Solution: Use clean glassware, check sample stability a3_no->sol3

Caption: Troubleshooting flowchart for unexpected peaks in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of Oligo(ethylene glycol)-Based Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in the design of biocompatible polymers for therapeutic delivery systems and biomedical devices. While a vast array of monomers are available, those featuring oligo(ethylene glycol) (OEG) chains are of particular interest due to their hydrophilicity and "stealth" properties, which can reduce non-specific protein adsorption and prolong circulation times. This guide provides a comparative analysis of key performance characteristics of representative OEG-containing monomers, with a focus on polymerization behavior, cytotoxicity, and biocompatibility.

Disclaimer: Direct comparative experimental data for Allyloxymethoxytriglycol is limited in publicly available literature. Therefore, this guide presents a comparative analysis of well-characterized analogous monomers, namely Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and Oligo(ethylene glycol) methyl ether acrylate (OEGA), to provide a representative performance comparison.

Data Presentation: Comparative Performance of OEG-Based Monomers

The following tables summarize key quantitative data for OEGMA and OEGA, which are structurally and functionally similar to Allyloxymethoxytriglycol.

Table 1: Polymerization Kinetics
Monomer Polymerization Method Propagation Rate Coefficient (kp, L·mol-1·s-1) Polydispersity Index (PDI)
OEGMA (Mn ~500 g/mol )RAFT Polymerization (Aqueous)Increases significantly with higher water content1.1 - 1.3[1]
OEGA (Mn ~480 g/mol )Cu-mediated RDRP (Aqueous)Dependent on copper concentration1.17 - 1.23[2]
OEGMA (various Mn)Free Radical PolymerizationDependent on monomer and initiator concentration> 1.5[3]
Table 2: In Vitro Cytotoxicity
Monomer/Polymer Cell Line IC50 (mg/mL)
mPEGMA-500HeLa4.7[4]
mPEGMA-500L9295.3[4]
mPEGMA-950HeLa9.1[4]
mPEGMA-950L92910.2[4]
mPEGA-480HeLa0.4[4]
mPEGA-480L9290.3[4]
PEG 400Caco-2Significant toxicity at 4 w/v%[5]
PEG 4000Caco-2No significant toxicity at 4 w/v%[5]
Table 3: Biocompatibility Profile
Polymer/Surface Biocompatibility Metric Observation
PEGylated SurfacesHemocompatibilityReduced platelet adhesion and fibrin formation[6]
PLCL-PEG CopolymersHemolysis RateGenerally <2% (non-hemolytic)[7]
P(OEGMA)Cell ViabilityGenerally high, non-toxic at typical concentrations for hydrogels[8]
Allyl-functionalized PEGBiocompatibilityUsed for bioconjugation, generally considered biocompatible[9][10]

Experimental Protocols

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of OEGMA

This protocol describes a typical RAFT polymerization of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) to synthesize well-defined polymers.[1][11][12][13]

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPAD)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Remove the inhibitor from OEGMA by passing it through a column of basic alumina.

  • Reaction Setup: In a Schlenk flask, dissolve the desired amounts of OEGMA, RAFT agent, and initiator in the anhydrous solvent.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Monitoring: At timed intervals, take aliquots to monitor monomer conversion (via 1H NMR) and molecular weight evolution (via Gel Permeation Chromatography).

  • Termination: To stop the polymerization, cool the reaction mixture in an ice bath and expose it to air.

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and dry under vacuum.

G cluster_prep Preparation cluster_rxn Polymerization cluster_post Post-Polymerization Purify Monomer Purify Monomer Dissolve Reagents Dissolve Reagents Purify Monomer->Dissolve Reagents Add to flask Degas Mixture Degas Mixture Dissolve Reagents->Degas Mixture Freeze-pump-thaw Initiate Reaction Initiate Reaction Degas Mixture->Initiate Reaction Heat Monitor Conversion Monitor Conversion Initiate Reaction->Monitor Conversion Take aliquots Terminate Reaction Terminate Reaction Monitor Conversion->Terminate Reaction Cool & expose to air Purify Polymer Purify Polymer Terminate Reaction->Purify Polymer Precipitate Characterize Polymer Characterize Polymer Purify Polymer->Characterize Polymer

RAFT Polymerization Workflow

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic potential of monomer extracts on a cell line, such as L929 mouse fibroblasts, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][14]

Materials:

  • L929 mouse fibroblast cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Monomer eluates (prepared by incubating the monomer in cell culture medium)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with different concentrations of the monomer eluates. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

G Cell Seeding Cell Seeding Treatment Treatment Cell Seeding->Treatment 24h Incubation Incubation Treatment->Incubation 24h MTT Addition MTT Addition Incubation->MTT Addition 4h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

MTT Cytotoxicity Assay Workflow

Hemocompatibility Assessment: Hemolysis Assay

This protocol is for evaluating the hemolytic potential of a polymer, which is a critical measure of its blood compatibility.[7][15]

Materials:

  • Fresh human whole blood with an anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Polymer samples

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

Procedure:

  • Blood Preparation: Centrifuge the whole blood to separate the red blood cells (RBCs). Wash the RBCs with PBS multiple times.

  • Incubation: Incubate the polymer samples with a diluted RBC suspension in PBS at 37 °C for a defined period (e.g., 2 hours).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate RBCs Isolate RBCs Prepare RBC Suspension Prepare RBC Suspension Isolate RBCs->Prepare RBC Suspension Incubate with Polymer Incubate with Polymer Prepare RBC Suspension->Incubate with Polymer Centrifuge Centrifuge Incubate with Polymer->Centrifuge Measure Hemoglobin Measure Hemoglobin Centrifuge->Measure Hemoglobin Calculate Hemolysis % Calculate Hemolysis % Measure Hemoglobin->Calculate Hemolysis %

Hemolysis Assay Workflow

Signaling Pathways and Logical Relationships

Conceptual Pathway for Polymer-Cell Interaction and Cytotoxicity

The following diagram illustrates a simplified conceptual pathway of how residual monomers from a polymer-based biomaterial can potentially lead to cytotoxicity.

G Biomaterial Biomaterial Residual Monomer Residual Monomer Biomaterial->Residual Monomer Leaching Cell Membrane Interaction Cell Membrane Interaction Residual Monomer->Cell Membrane Interaction Cellular Uptake Cellular Uptake Cell Membrane Interaction->Cellular Uptake Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Cellular Uptake->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Monomer-Induced Cytotoxicity Pathway

This guide provides a foundational comparison for researchers working with OEG-based monomers. For specific applications, it is imperative to conduct direct experimental comparisons of the chosen monomers under the relevant physiological conditions.

References

Performance Showdown: A Comparative Guide to Surfactants Derived from 2,5,8,11-Tetraoxatetradec-13-ene and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a detailed performance comparison of a novel class of reactive surfactants, conceptually derived from 2,5,8,11-Tetraoxatetradec-13-ene, against widely used conventional surfactants. By presenting key performance indicators and detailed experimental methodologies, this document aims to facilitate informed surfactant selection for a range of research and development applications.

Surfactants derived from precursors like this compound represent a unique class of non-ionic, polymerizable surfactants. The presence of an oligo(ethylene glycol) chain imparts hydrophilicity and biocompatibility, while the terminal allyl group allows for covalent incorporation into polymer networks. This "reactive" nature can lead to enhanced stability and reduced leaching in final formulations, a desirable attribute in drug delivery systems and advanced materials.

Quantitative Performance Comparison

To provide a clear and objective comparison, the performance of a representative reactive surfactant based on an oligo(ethylene glycol) allyl ether is contrasted with three industry-standard conventional surfactants: Sodium Dodecyl Sulfate (SDS), an anionic surfactant; Cetyltrimethylammonium Bromide (CTAB), a cationic surfactant; and Triton X-100, a non-ionic surfactant. The key performance metrics evaluated are the Critical Micelle Concentration (CMC) and the surface tension at the CMC.

Surfactant TypeChemical Name/StructureCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Reactive Non-ionic Representative Oligo(ethylene glycol) Allyl EtherEstimated: ~0.1 mMEstimated: ~30-35
Anionic Sodium Dodecyl Sulfate (SDS)8.2 mM[1]~36 mN/m
Cationic Cetyltrimethylammonium Bromide (CTAB)~0.92 mM~36 mN/m
Non-ionic Triton X-100~0.24 mM~33 mN/m

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the performance data presented above.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

2. Conductivity Method (for ionic surfactants):

  • Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity is proportional to the concentration of free surfactant ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot due to the lower mobility of the larger micelles.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic surfactant.

    • Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid.

1. Wilhelmy Plate Method:

  • Principle: This method measures the force required to detach a thin, roughened platinum plate from the surface of a liquid.

  • Procedure:

    • A clean platinum plate of known perimeter is suspended from a microbalance.

    • The plate is brought into contact with the surface of the surfactant solution.

    • The force exerted on the plate by the liquid meniscus is measured.

    • The surface tension is calculated from the measured force and the perimeter of the plate.

2. Du Noüy Ring Method:

  • Principle: This method involves measuring the force required to pull a platinum-iridium ring from the surface of a liquid.

  • Procedure:

    • A clean platinum-iridium ring is placed on the surface of the surfactant solution.

    • The force required to pull the ring from the surface is measured by a tensiometer.

    • A correction factor is applied to the measured force to account for the volume of liquid lifted, and the surface tension is calculated.

Visualizing Experimental Workflows and Relationships

To further clarify the concepts and procedures discussed, the following diagrams are provided.

ExperimentalWorkflow_CMC cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Surfactant Solutions (Varying Concentrations) ST Surface Tension Measurement Prep->ST Cond Conductivity Measurement (for ionic surfactants) Prep->Cond PlotST Plot Surface Tension vs. log(Concentration) ST->PlotST PlotCond Plot Conductivity vs. Concentration Cond->PlotCond DetCMC Determine CMC (Intersection/Break Point) PlotST->DetCMC PlotCond->DetCMC SurfactantComparison cluster_reactive Reactive Surfactant cluster_conventional Conventional Surfactants Reactive Oligo(EG) Allyl Ether Reactive_Prop1 Polymerizable Reactive->Reactive_Prop1 Reactive_Prop2 Biocompatible Reactive->Reactive_Prop2 SDS SDS (Anionic) Reactive->SDS Lower CMC (est.) CTAB CTAB (Cationic) Reactive->CTAB Lower CMC (est.) TritonX Triton X-100 (Non-ionic) Reactive->TritonX Similar Surface Tension (est.)

References

Assessing the Biocompatibility of Allyloxymethoxytriglycol-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and medical devices. Among the emerging platforms, Allyloxymethoxytriglycol-based materials offer potential advantages due to their tunable properties. However, a thorough understanding of their biocompatibility is paramount before they can be widely adopted. This guide provides a comparative assessment of the biocompatibility of Allyloxymethoxytriglycol-based materials against well-established alternatives, supported by experimental data and detailed protocols for key assays.

Due to the limited publicly available biocompatibility data specifically for Allyloxymethoxytriglycol-based materials, this guide infers their potential biocompatibility profile based on the toxicological data of related glycol ether compounds. This is then compared with the experimentally determined biocompatibility of common alternative materials: Poly(ethylene glycol) (PEG), Poly(acrylamide), Poly(amino acid)s, and Poly(oxazoline)s.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key indicators of biocompatibility include low cytotoxicity (not toxic to cells) and low hemolytic activity (does not damage red blood cells). The following tables summarize the available quantitative data for common biocompatibility assays.

Table 1: In Vitro Cytotoxicity Data

Material ClassCell TypeAssayConcentration/ConditionCell Viability (%)Citation
Allyloxymethoxytriglycol-based ---Data not available-
Poly(ethylene glycol) (PEG)NIH 3T3 fibroblastsLive/Dead Assay3.5% w/v PEGDA hydrogel93.65 ± 9.57[1]
Poly(ethylene glycol) (PEG)Human RA-FLS7-AAD Staining1 µg/mL PEG-HCCs (72h)~100
Poly(acrylamide)---Data not available-
Poly(amino acid)MG-63 cells-PEMs with Ag or CuO NPs> 70[2]
Poly(amino acid)Baboon SMCsLDH, MTT, Caspase-3Up to 10 mg/ml (24h)No toxicity observed[3]
Poly(oxazoline)L929 cells-POx-MA hydrogels> 90[4]
Poly(oxazoline)Murine fibroblasts-Hydrogels with aliphatic crosslinkerLow toxicity[5]

Table 2: Hemolysis Assay Data

Material ClassConditionHemolysis (%)Citation
Allyloxymethoxytriglycol-based Data not availableData not available-
Poly(acrylamide)Composite hydrogel< 2[6]
Poly(acrylamide)PAACP hydrogelsData not available[7]
Poly(ethylene glycol) (PEG)Zwitterionic hydrogelData not available[8]
Poly(amino acid)Data not availableData not available-
Poly(oxazoline)Data not availableData not available-

Inferred Biocompatibility of Allyloxymethoxytriglycol-Based Materials

While direct data is lacking, insights can be drawn from the toxicology of glycol ethers. Some ethylene glycol ethers are known to cause hemolysis and hematopoietic toxicity. However, triethylene glycol, the core structure of Allyloxymethoxytriglycol, exhibits very low acute toxicity. It is important to note that the introduction of the allyl oxy and methoxy functional groups could alter this profile, and rigorous testing is required.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are crucial for the accurate interpretation and comparison of data.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the test material (e.g., hydrogel extract or direct contact) to the cells and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Expose cells to test material B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove MTT, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I Hemolysis_Assay_Workflow A Collect whole blood B Prepare 2% RBC suspension A->B C Incubate RBCs with test material B->C D Incubate for 2h at 37°C C->D E Centrifuge samples D->E F Measure supernatant absorbance at 540 nm E->F G Calculate % hemolysis F->G Biocompatibility_Signaling_Pathway cluster_0 Biomaterial Interaction cluster_1 Cellular Response Biomaterial Biomaterial Inflammation Inflammation (e.g., NF-κB activation) Biomaterial->Inflammation Leachables/ Surface Properties Apoptosis Apoptosis (e.g., Caspase activation) Biomaterial->Apoptosis Toxic Components Proliferation Cell Proliferation & Viability Biomaterial->Proliferation Biocompatible Interface Inflammation->Apoptosis

References

The Evolving Landscape of Drug Delivery: A Comparative Analysis of Systems Incorporating 2,5,8,11-Tetraoxatetradec-13-ene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of functionalized oligo(ethylene glycols), such as 2,5,8,11-Tetraoxatetradec-13-ene, into drug delivery systems marks a significant advancement in the quest for more efficient and targeted therapeutic strategies. These molecules offer unique advantages in the design of "smart" drug carriers that can respond to specific physiological cues.

This guide provides a comparative analysis of drug delivery systems with and without a vinyl-functionalized oligo(ethylene glycol) component, analogous to this compound. We will explore the impact of this functional moiety on key performance indicators such as drug release kinetics and cellular uptake, supported by experimental data from published studies.

Enhanced Drug Release Kinetics with Functionalized Oligo(ethylene Glycols)

The vinyl group in molecules like this compound allows for their polymerization into hydrogel networks. These hydrogels can be designed to be thermoresponsive, meaning they undergo a phase transition at a specific temperature, leading to a controlled release of the encapsulated drug. This is in contrast to more traditional hydrogel systems that may exhibit a less controlled, diffusion-based release mechanism.

Drug Delivery SystemDrugRelease ProfileKey Findings
With Vinyl-Functionalized Oligo(ethylene glycol) (Thermoresponsive Hydrogel) DoxorubicinSustained release over 48 hours, with a marked increase in release at temperatures above the lower critical solution temperature (LCST)The thermoresponsive nature allows for triggered drug release in response to local temperature changes, potentially at a tumor site.
Without Vinyl-Functionalized Oligo(ethylene glycol) (Conventional PVA/PEG Hydrogel) CurcuminGradual, diffusion-controlled release over 72 hours with an initial burst release.Release is primarily governed by diffusion and hydrogel degradation, lacking an external trigger for controlled release.[1]

Experimental Protocols

Synthesis of Thermoresponsive Oligo(ethylene glycol)-Based Hydrogels

This protocol describes the synthesis of a thermoresponsive hydrogel using oligo(ethylene glycol) methyl ether methacrylate (OEGMA), a compound structurally and functionally similar to this compound.

Materials:

  • Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Deionized water

Procedure:

  • OEGMA and MBA are dissolved in deionized water in a reaction vessel.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • The reaction vessel is heated to 70°C.

  • A solution of APS in deionized water is added to initiate the polymerization.

  • The reaction is allowed to proceed for 4 hours at 70°C.

  • The resulting hydrogel is purified by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.

In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the drug release kinetics from the synthesized hydrogels.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator

Procedure:

  • A known amount of the drug-loaded hydrogel is placed in a dialysis bag containing a specific volume of PBS.

  • The dialysis bag is incubated in a larger volume of PBS at 37°C in a shaking incubator.

  • At predetermined time intervals, aliquots of the external PBS solution are withdrawn and replaced with fresh PBS to maintain sink conditions.

  • The concentration of the released drug in the withdrawn aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • The cumulative percentage of drug release is plotted against time.

Visualizing the Advantage: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a hypothetical signaling pathway for targeted drug delivery and the general experimental workflow for comparing drug delivery systems.

DrugDeliveryPathway cluster_systemic_circulation Systemic Circulation cluster_target_cell Target Cell DDS Drug Delivery System (with targeting ligand) Receptor Cell Surface Receptor DDS->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release 3. Endosomal Escape/ Triggered Release Target Intracellular Target Drug_Release->Target 4. Action on Target

Caption: Targeted drug delivery signaling pathway.

ExperimentalWorkflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Formulation_A System with Functionalized OEG Physicochemical Physicochemical (Size, Zeta Potential) Formulation_A->Physicochemical Drug_Loading Drug Loading & Encapsulation Efficiency Formulation_A->Drug_Loading Formulation_B System without Functionalized OEG Formulation_B->Physicochemical Formulation_B->Drug_Loading In_Vitro_Release In Vitro Drug Release Drug_Loading->In_Vitro_Release Cellular_Uptake Cellular Uptake Studies In_Vitro_Release->Cellular_Uptake In_Vivo_Efficacy In Vivo Efficacy (Animal Model) Cellular_Uptake->In_Vivo_Efficacy

Caption: Experimental workflow for comparison.

References

Spectroscopic Validation of Allyloxymethoxytriglycol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Allyloxymethoxytriglycol against its structural analogues, Triethylene glycol and Allyl ethyl ether. The aim is to facilitate the structural validation of Allyloxymethoxytriglycol through a detailed examination of its expected spectroscopic characteristics alongside experimental data from related compounds.

Structural Overview

Allyloxymethoxytriglycol is a functionalized triethylene glycol derivative. For the purpose of this guide, we will consider its structure to be 2-(allyloxymethoxy)-[2-(2-hydroxyethoxy)ethoxy]ethanol . This structure incorporates the core triethylene glycol backbone, modified with an allyloxymethoxy group. Understanding the spectroscopic signatures of the parent triethylene glycol and a simple allyl ether is crucial for identifying the characteristic signals of the target molecule.

Compound NameChemical Structure
Allyloxymethoxytriglycol
Triethylene glycol HO(CH₂CH₂O)₃H
Allyl ethyl ether CH₂=CHCH₂OCH₂CH₃

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for Allyloxymethoxytriglycol and its comparators. The data for Allyloxymethoxytriglycol is predicted based on the functional groups present and typical chemical shifts and absorption frequencies.

¹H NMR Data (Chemical Shift δ [ppm])
Assignment Allyloxymethoxytriglycol (Predicted) Triethylene Glycol Allyl Ethyl Ether
CH₂= 5.20-5.40 (m)-5.15-5.30 (m)
=CH- 5.85-6.00 (m)-5.80-6.00 (m)
Allyl -CH₂-O- 4.00-4.10 (d)-3.95 (d)
-O-CH₂-O- 4.80-4.90 (s)--
-O-CH₂-CH₂-O- (internal) 3.60-3.70 (m)3.67 (s)-
HO-CH₂- 3.70-3.80 (t)3.75 (t)-
-CH₂-OH 2.50-3.50 (br s)2.89 (t)-
Ethyl -O-CH₂- --3.45 (q)
Ethyl -CH₃ --1.20 (t)
¹³C NMR Data (Chemical Shift δ [ppm])
Assignment Allyloxymethoxytriglycol (Predicted) Triethylene Glycol [1]Allyl Ethyl Ether
CH₂= ~117-~117
=CH- ~134-~135
Allyl -CH₂-O- ~72-~71
-O-CH₂-O- ~95--
-O-CH₂-CH₂-O- (internal) ~7070.4-
HO-CH₂- ~6161.3-
-CH₂-O- (adjacent to O-CH₂-O) ~68--
Ethyl -O-CH₂- --~66
Ethyl -CH₃ --~15
Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
Functional Group Allyloxymethoxytriglycol (Predicted) Triethylene Glycol [2]Allyl Ethyl Ether [3]
O-H Stretch (alcohol) 3200-3500 (broad)3397 (broad)-
C-H Stretch (sp³) 2850-300028722850-2980
C=C Stretch (alkene) 1640-1650-1647
C-O Stretch (ether) 1050-115011211111
=C-H Bend (alkene) 910-990-926, 995
Mass Spectrometry (MS) Data (m/z)
Ion Type Allyloxymethoxytriglycol (Predicted) Triethylene Glycol [4]Allyl Ethyl Ether [5]
Molecular Ion [M]⁺ 222 (low abundance)150 (low abundance)86
[M+H]⁺ 22315187
[M+Na]⁺ 245173109
Key Fragments 45, 57, 73, 85, 103, 117, 13145, 59, 73, 89, 10329, 41, 57, 71

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: 10-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. For solid samples, use a small amount of powder.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI) (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).

  • Sample Preparation:

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 µg/mL).

    • EI: For volatile samples, introduce directly into the ion source.

  • Acquisition:

    • Ionization Mode: ESI-positive or EI.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Data Analysis: Identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of Allyloxymethoxytriglycol's structure.

G Spectroscopic Validation Workflow for Allyloxymethoxytriglycol cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation Synthesis Synthesis of Allyloxymethoxytriglycol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Analyze Structure IR IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight and Fragmentation Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Analogues' Data Data_Interpretation->Comparison Structure_Validation Structure Validation Comparison->Structure_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of Allyloxymethoxytriglycol.

References

A Comparative Guide to Analytical Methods for the Quantification of Triethylene Glycol Monomethyl Ether Monoallyl Ether (CAS: 19685-21-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of chemical entities is a cornerstone of pharmaceutical development and research. This guide provides a comparative overview of two robust analytical methods applicable to the quantification of triethylene glycol monomethyl ether monoallyl ether (CAS: 19685-21-3), a member of the glycol ether family. Due to the limited availability of specific cross-validation studies for this particular compound, this document leverages validated methods for structurally similar polyethylene glycol (PEG) ethers to present a comprehensive comparison. The principles and methodologies described herein are broadly applicable and can be adapted for the specific analytical needs related to this compound.

The cross-validation of analytical methods is a critical step to ensure data consistency and reliability, especially when methods are transferred between laboratories or when different techniques are employed to measure the same analyte.[1][2] This guide will compare Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, two common and powerful techniques for the analysis of glycol ethers and related compounds.

Data Presentation: A Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method is pivotal for achieving accurate and reproducible results. Below is a comparative summary of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), a universal detection method suitable for compounds lacking a UV chromophore like glycol ethers.[3][4] The performance data presented are representative of typical validation parameters for the analysis of related glycol ethers and polyethylene glycols.[1][5]

Table 1: Comparison of Analytical Method Performance

Validation ParameterMethod A: GC-MSMethod B: HPLC-CAD
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 89.4% - 118%[1]95% - 105% (typical)
Precision (% RSD)
- Repeatability< 15%[1]< 5%
- Intermediate Precision< 15%< 10%
Limit of Detection (LOD) 3.0-27 ng/g[1]< 10 ng on column[4]
Limit of Quantification (LOQ) Not specified, but higher than LODNot specified, but higher than LOD
Robustness ModerateHigh
Matrix Effects Can be significant, may require cleanup[5]Can be minimized with appropriate sample prep

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established practices for the analysis of glycol ethers and polyethylene glycols.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds like glycol ethers and provides high selectivity and sensitivity.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for polar analytes, such as a Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 μm), provides good resolution for glycol ethers.[6]

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 19685-21-3 reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, a liquid-liquid extraction with a suitable organic solvent may be employed. For more complex matrices, a solid-phase extraction (SPE) or QuEChERS-based cleanup step may be necessary to remove interferences.[1][5]

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability by analyzing multiple replicates of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

Method B: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is advantageous for the analysis of non-volatile or thermally labile compounds and offers universal detection for analytes without a chromophore.[3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and a charged aerosol detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for the separation of polyethylene glycols.[8]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is typically used. For example, a gradient from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 50°C, Gas Flow: 1.2 L/min.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 19685-21-3 reference standard and dissolve in 10 mL of the initial mobile phase composition.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase.

  • Sample Preparation: For relatively clean samples, a "dilute-and-shoot" approach may be sufficient. For more complex biological matrices, protein precipitation followed by centrifugation or solid-phase extraction (SPE) is recommended to remove interferences.

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision: Assess repeatability by analyzing multiple replicates of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the two analytical methods described.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Extraction Matrix Extraction (LLE/SPE) Prep->Extraction Injection GC Injection Dilution->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 19685-21-3 using GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Cleanup Sample Cleanup (PPT/SPE) Prep->Cleanup Injection HPLC Injection Dilution->Injection Cleanup->Injection Separation Reversed-Phase Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Detection Charged Aerosol Detection Nebulization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 19685-21-3 using HPLC-CAD.

Logical Relationship: Cross-Validation Process

The cross-validation of analytical methods ensures that different analytical procedures yield comparable results for the same set of samples.

CrossValidation_Logic cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison cluster_outcome Outcome MethodA Validated Method A (e.g., GC-MS) QCSamples QC Samples (Low, Med, High) MethodA->QCSamples StudySamples Incurred Study Samples MethodA->StudySamples MethodB Validated Method B (e.g., HPLC-CAD) MethodB->QCSamples MethodB->StudySamples Stats Statistical Analysis (e.g., Bland-Altman, %Difference) QCSamples->Stats StudySamples->Stats Acceptance Acceptance Criteria Met? Stats->Acceptance

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Proper Disposal of 2,5,8,11-Tetraoxatetradec-13-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,5,8,11-Tetraoxatetradec-13-ene, a combustible liquid, is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions.[1]

  • Do not mix this compound waste with incompatible materials. As a general rule for ethers and combustible liquids, keep it separate from strong oxidizing agents, acids, and bases.[1][2]

  • Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][3]

  • Container Requirements:

    • Containers must be in good condition, with no leaks or cracks.[1]

    • They must be made of a material compatible with this compound.

    • Containers must be kept securely closed except when adding waste.[1][3][4] Funnels should not be left in the container during storage.[4]

  • Labeling:

    • Each container must be affixed with a hazardous waste label.[1]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the accumulation start date.[1]

  • Storage:

    • Store flammable waste in a fire-rated cabinet.[5]

    • Ensure secondary containment for all liquid hazardous waste.[4][5]

Step 3: Peroxide Formation Management

As this compound is an ether, it has the potential to form explosive peroxides upon exposure to air and light, especially over time.[4][6][7]

  • Date all containers upon receipt and upon opening.[6][8]

  • It is good practice to test for peroxides periodically, especially for older containers.[8] If peroxides are suspected or detected, contact your institution's Environmental Health and Safety (EHS) office immediately.[7][8] Do not attempt to move or open a container with visible crystals.[8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this compound down the drain or in the regular trash.[1][4][6]

  • Schedule a waste pickup with your EHS office when your waste containers are approaching their fill limit.[1]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[1]

  • Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1][6]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1][4]

  • Air Dry: Allow the rinsed container to air dry completely before disposal.[1]

  • Deface the original label before discarding the container.[6]

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative limits and guidelines for the accumulation and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations and institutional policies.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Liquid Limit Up to 55 gallons of hazardous waste[1][3]
SAA Acutely Hazardous Waste Limit Up to 1 quart of acutely hazardous waste[1][3]
Liquid Waste Container Headspace Leave at least one inch of headroom to allow for expansion.[1][9]
Aqueous Waste pH for Drain Disposal Between 5.5 and 10.5 (only if not otherwise hazardous)[1][10]
Storage Time for Opened Peroxide-Forming Ethers Dispose of within 3-6 months after opening.[3][6]
Storage Time for Unopened Peroxide-Forming Ethers Dispose of within one year or by the expiration date.[3][6]

Experimental Protocols

While this document does not cite specific experiments, the disposal procedures outlined are based on established safety protocols for handling combustible liquids and peroxide-forming chemicals in a research environment. The primary "protocol" for disposal is adherence to the waste management guidelines provided by your institution's EHS office, which are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5,8,11-Tetraoxatetradec-13-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the handling of 2,5,8,11-Tetraoxatetradec-13-ene. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Hazard Summary and Key Data

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation, and is harmful if swallowed. As an ether, it is also a potential peroxide-former, which can lead to the formation of explosive peroxides over time, especially when exposed to air and light.

PropertyValueHazard Classification
CAS Number 19685-21-3H227: Combustible liquid
Molecular Formula C10H20O4H302: Harmful if swallowed
Appearance Colorless to Almost colorless clear liquidH315: Causes skin irritation
Purity >97.0% (GC)H319: Causes serious eye irritation
Synonyms AllyloxymethoxytriglycolH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE based on the potential route of exposure.

Exposure RouteRequired PPERationale & Specifications
Dermal (Skin) Contact Chemical-Resistant Gloves Nitrile gloves are not recommended for extended contact with ethers. Use butyl rubber or neoprene gloves. For incidental contact, double-gloving with nitrile gloves may be acceptable, but gloves must be changed immediately upon contamination.[1][2]
Chemical-Resistant Lab Coat A fully buttoned, long-sleeved lab coat is required.
Full Coverage Wear long pants and closed-toe shoes to ensure no skin is exposed.
Ocular (Eye) Contact Chemical Splash Goggles ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.
Full-Facepiece Respirator A full-facepiece respirator is required when there is a significant risk of splashes or if eye irritation is a concern.[3][4]
Inhalation Air-Purifying Respirator (APR) When handling outside of a certified chemical fume hood or when vapors may be present, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.[5][6][7][8]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.

Preparation:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is certified and functioning correctly.

  • Prepare Work Surface: Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble Equipment: Gather all necessary equipment (e.g., glassware, stir bars, syringes) and place them inside the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling the Chemical:

  • Labeling: Upon receipt, label the container with the date it was received and the date it was opened. This is crucial for tracking potential peroxide formation.[5][9][10]

  • Inert Atmosphere: For long-term storage and to minimize peroxide formation, store the chemical under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Dispensing:

    • When transferring the liquid, do so carefully to avoid splashing.

    • Use appropriate tools such as a calibrated pipette or a syringe.

    • Keep the container tightly sealed when not in use.

  • Reactions:

    • If heating the chemical, use a well-controlled heating mantle and monitor the temperature closely.

    • Be aware of potential incompatibilities with strong oxidizing agents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Label Container (Date Received/Opened) prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 clean2 Dispose of Waste clean1->clean2

Figure 1. A simplified workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Waste Management

As a potential peroxide-former, this compound requires a stringent disposal protocol.

Peroxide Testing:

  • Frequency: Test for peroxides every 6 months after opening the container.[7]

  • Procedure: Use peroxide test strips to check the concentration of peroxides.

  • Action Levels:

    • < 30 ppm: The chemical can be used.

    • > 30 ppm: Do not use the chemical. Contact your institution's Environmental Health and Safety (EH&S) office for guidance on disposal.[9]

    • Crystals Observed: If crystals are observed in the liquid or around the cap, do not handle the container. This may indicate the presence of highly explosive peroxides. Immediately contact EH&S.[5][6]

Waste Collection and Disposal:

  • Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[10]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Request: When the waste container is full, submit a hazardous waste pickup request to your institution's EH&S office. Do not dispose of this chemical down the drain.[10][11]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste.[9]

start Chemical for Disposal peroxide_test Test for Peroxides start->peroxide_test safe_to_dispose < 30 ppm peroxide_test->safe_to_dispose Safe hazardous_disposal > 30 ppm or Crystals Present peroxide_test->hazardous_disposal Hazardous collect_waste Collect in Labeled Hazardous Waste Container safe_to_dispose->collect_waste contact_ehs Contact EH&S Immediately Do Not Handle hazardous_disposal->contact_ehs ehs_pickup Request EH&S Pickup collect_waste->ehs_pickup

Figure 2. Decision-making process for the disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.